Product packaging for methyl cyclohex-3-ene-1-carboxylate(Cat. No.:CAS No. 6493-77-2)

methyl cyclohex-3-ene-1-carboxylate

Cat. No.: B1347113
CAS No.: 6493-77-2
M. Wt: 140.18 g/mol
InChI Key: IPUNVLFESXFVFH-UHFFFAOYSA-N
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Description

Significance of Methyl Cyclohex-3-ene-1-carboxylate as a Synthetic Intermediate

The primary importance of this compound lies in its role as a synthetic intermediate. ontosight.ai Organic chemists utilize it as a starting material or a key precursor in multi-step synthetic sequences aimed at producing valuable target molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.aiontosight.ai

The strategic placement of its functional groups makes it a valuable chiral precursor. For instance, the compound can undergo enantioselective hydrolysis, a reaction often facilitated by enzymes, to produce optically pure compounds. One notable application is in the synthesis of (S)-3-cyclohexene-1-carboxylic acid, a chiral building block essential for the preparation of the anticoagulant drug Edoxaban.

Furthermore, this compound serves as a key intermediate in the synthesis of other important cyclic structures. Through a sequence involving oxidative ring-opening followed by a Dieckmann condensation, it can be converted into (±)-methylcyclopentanone-3-carboxylate. psu.edu This cyclopentanone (B42830) derivative is a crucial precursor for the antitumor drug Sarkomycin, an antibiotic that has shown inhibitory effects against several human tumors. psu.edu Its role as an intermediate extends to the production of various fine chemicals, polymers, and resins.

Historical Context of Cyclohexene (B86901) Derivative Synthesis

The synthesis of cyclohexene derivatives is a cornerstone of organic chemistry, with a rich history centered on the formation of six-membered rings. The most fundamental and widely applied method for preparing the core structure of this compound is the Diels-Alder reaction. mdpi.comrsc.org This Nobel Prize-winning reaction, a [4+2] cycloaddition, unites a conjugated diene with a dienophile to generate a cyclohexene ring. rsc.org In the case of this compound, the reaction occurs between 1,3-butadiene (B125203) (the diene) and methyl acrylate (B77674) (the dienophile). nist.govmdpi.comchegg.com

Historically, the Diels-Alder reaction has been celebrated for its efficiency and stereospecificity, providing reliable access to functionalized cyclic systems. mdpi.com Early studies focused on understanding the fundamental principles of this transformation. Over time, research has evolved to control the reaction's selectivity, including the relative orientation of the substituents in the product (endo/exo selectivity). rsc.org

While the Diels-Alder reaction is paramount, other classical methods for forming cyclohexene structures have also been historically important. These include the dehydration of cyclohexanol (B46403) and its derivatives, typically using strong acids like sulfuric or phosphoric acid, to introduce a double bond into a cyclohexane (B81311) ring. youtube.com The development of these foundational reactions provided chemists with a robust toolkit for accessing the cyclohexene motif, paving the way for the synthesis of countless natural products and synthetic compounds. organic-chemistry.orgrsc.org

Scope and Research Focus within Modern Organic Chemistry

In modern organic chemistry, research involving this compound and related structures continues to thrive, driven by the demand for more efficient, selective, and sustainable synthetic methods. A major area of focus is catalysis. Scientists extensively investigate the use of Lewis acids, such as BF₃ and AlCl₃, to catalyze the Diels-Alder reaction between butadiene and methyl acrylate. mdpi.comresearchgate.net These catalysts can accelerate the reaction and influence its stereochemical outcome. researchgate.net

Beyond traditional Lewis acids, the field of organocatalysis has emerged as a powerful tool. Chiral catalysts are designed to achieve high enantioselectivity, producing specific stereoisomers of cyclohexene derivatives, which is critical for the synthesis of modern pharmaceuticals.

Detailed mechanistic studies are another key research focus. Advanced computational and analytical techniques, such as Unified Reaction Valley Approach (URVA) and Local Mode Analysis, are employed to investigate the intricate details of the Diels-Alder reaction mechanism at a molecular level. mdpi.com This includes studying the transition state structures and the influence of solvents, like water, on the reaction pathway. mdpi.comresearchgate.net

The compound and its derivatives are also central to the synthesis of complex natural products and bioactive molecules. acs.org Researchers are continually exploring new ways to use these cyclohexene building blocks in domino reactions and other elegant synthetic strategies to construct intricate molecular frameworks efficiently. organic-chemistry.org This ongoing research highlights the enduring importance of cyclohexene derivatives as versatile tools in the ever-evolving field of organic synthesis. acs.org

Research Data and Compound Properties

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
IUPAC Name This compound nist.gov
Synonyms Methyl 1,2,3,6-tetrahydrobenzoate, 1,3-Butadiene-methyl acrylate adduct nist.gov
Molecular Formula C₈H₁₂O₂ nist.govsigmaaldrich.com
Molecular Weight 140.18 g/mol sigmaaldrich.com
CAS Number 6493-77-2 nist.gov
Appearance Colorless to light yellow liquid/solid ontosight.aisigmaaldrich.comtcichemicals.com

| Boiling Point | 230-233°C | ontosight.ai |

Table 2: Selected Research Findings on this compound

Research Area Finding Key Application / Significance Reference(s)
Diels-Alder Synthesis Synthesized via [4+2] cycloaddition of 1,3-butadiene and methyl acrylate. Fundamental and efficient route to the cyclohexene core structure. nist.govmdpi.com
Catalysis Lewis acids (e.g., BF₃) and organocatalysts are used to control reaction rate and selectivity. Enables asymmetric synthesis and improved reaction efficiency. mdpi.comrsc.orgresearchgate.net
Pharmaceutical Precursor Serves as an intermediate for the synthesis of (S)-3-cyclohexene-1-carboxylic acid. This chiral acid is a key building block for the drug Edoxaban.

| Natural Product Synthesis | Used as a precursor to (±)-methylcyclopentanone-3-carboxylate via ring transformation. | This product is an important intermediate for the antitumor agent Sarkomycin. | psu.edu |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B1347113 methyl cyclohex-3-ene-1-carboxylate CAS No. 6493-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl cyclohex-3-ene-1-carboxylate
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InChI

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUNVLFESXFVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30884315
Record name 3-Cyclohexene-1-carboxylic acid, methyl ester
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6493-77-2
Record name 3-Cyclohexene-1-carboxylic acid, methyl ester
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Record name 3-Cyclohexene-1-carboxylic acid, methyl ester
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Record name 3-Cyclohexene-1-carboxylic acid, methyl ester
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Record name 3-Cyclohexene-1-carboxylic acid, methyl ester
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Record name Methyl cyclohex-3-enecarboxylate
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Synthetic Methodologies for Methyl Cyclohex 3 Ene 1 Carboxylate

Established Direct Esterification Routes

The most straightforward method for the synthesis of methyl cyclohex-3-ene-1-carboxylate is through the direct esterification of 3-cyclohexene-1-carboxylic acid.

Acid-Catalyzed Esterification of 3-Cyclohexene-1-carboxylic Acid

The Fischer-Speier esterification, a classic method, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In this case, 3-cyclohexene-1-carboxylic acid is reacted with methanol (B129727). The reaction is an equilibrium process, and to favor the formation of the ester, methanol is often used in large excess, serving as both the reactant and the solvent. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The subsequent steps involve the addition of methanol to the carbonyl carbon, proton transfer, and the elimination of a water molecule to form the final ester product. masterorganicchemistry.commasterorganicchemistry.com

Optimization of Reaction Conditions and Catalyst Selection

To maximize the yield of this compound, several reaction conditions can be optimized. The choice of acid catalyst is critical. Strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly employed to effectively protonate the carboxylic acid. masterorganicchemistry.com

The reaction is typically conducted under reflux conditions to drive the equilibrium towards the product side by removing water as it is formed. The temperature and reaction time are also important parameters to control. For instance, heating the reaction mixture to reflux for several hours is a common practice to ensure high conversion. google.com A study demonstrated that using a 10-fold excess of alcohol can significantly increase the ester yield to 97%. masterorganicchemistry.com

Table 1: Catalyst and Condition Optimization for Esterification

CatalystSolventTemperatureReaction TimeYieldReference
H₂SO₄MethanolRefluxSeveral hoursHigh
p-Toluenesulfonic acidMethanolRefluxNot specifiedNot specified
5 N HClMethanolReflux6 hoursNot specified google.com

Advanced Cycloaddition Strategies

An alternative and powerful approach to constructing the cyclohexene (B86901) ring of this compound is through cycloaddition reactions, most notably the Diels-Alder reaction. chegg.comwikipedia.org This method offers a high degree of control over the stereochemistry of the final product. libretexts.org

Diels-Alder Reactions for Cyclohexene Ring Construction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgresearchgate.net In the context of synthesizing this compound, a suitable diene, such as 1,3-butadiene (B125203), reacts with a dienophile, which is an acrylic acid derivative. chegg.com The reaction is thermally allowed and proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single step. wikipedia.orglibretexts.org

The versatility of the Diels-Alder reaction allows for the introduction of various substituents onto the cyclohexene ring by choosing appropriately substituted dienes and dienophiles. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in Diels-Alder Processes

When unsymmetrical dienes and dienophiles are used, the regioselectivity of the Diels-Alder reaction becomes a key consideration, determining which constitutional isomer is formed. masterorganicchemistry.com The "ortho-para" rule generally predicts the major product, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. wikipedia.orgmasterorganicchemistry.com

The stereoselectivity of the Diels-Alder reaction is another of its powerful features. The stereochemistry of the dienophile is retained in the product; a cis-dienophile will yield a cis-substituted cyclohexene, and a trans-dienophile will result in a trans-substituted product. libretexts.orgyoutube.com Furthermore, the "endo rule" often governs the stereochemical outcome when cyclic products are formed, with the substituents of the dienophile preferentially occupying the endo position in the transition state. libretexts.org

Influence of Dienophile and Diene Substituents

The rate and feasibility of the Diels-Alder reaction are significantly influenced by the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.comijcrcps.com A "normal demand" Diels-Alder reaction is facilitated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. libretexts.orgijcrcps.com This combination narrows the HOMO-LUMO energy gap between the diene and dienophile, accelerating the reaction. ijcrcps.com Common EWGs on the dienophile that enhance reactivity include esters, ketones, aldehydes, and nitriles. masterorganicchemistry.com

Conversely, an "inverse-electron-demand" Diels-Alder reaction is promoted by EWGs on the diene and EDGs on the dienophile. ijcrcps.com The strategic placement of these substituents not only affects the reaction rate but can also be used to control the regioselectivity of the cycloaddition. masterorganicchemistry.comnih.gov For example, a diene with an EDG at the C1 position will have its highest HOMO coefficient at C4, influencing the orientation of the dienophile during the reaction. wikipedia.org

Table 2: Influence of Substituents on Diels-Alder Reactivity

Diene SubstituentDienophile SubstituentReaction TypeReactivityReference
Electron-Donating (e.g., -CH₃, -OCH₃)Electron-Withdrawing (e.g., -CO₂CH₃, -CHO)Normal DemandIncreased libretexts.orgmasterorganicchemistry.comijcrcps.com
Electron-Withdrawing (e.g., -NO₂)Electron-Donating (e.g., -NH₂)Inverse DemandIncreased ijcrcps.com

Lewis Acid Catalysis in Cycloaddition

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can be significantly influenced by the presence of a Lewis acid. In the context of synthesizing this compound, which can be formed through the cycloaddition of a diene and a dienophile like methyl acrylate (B77674), Lewis acids play a crucial role in accelerating the reaction. nih.govchegg.com

Quantum chemical studies on the Lewis acid-catalyzed Diels-Alder reaction between isoprene (B109036) and methyl acrylate have shown that the presence of a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), decreases the activation energy of the reaction. nih.govnih.gov This acceleration is not primarily due to the enhancement of the donor-acceptor interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile, as traditionally believed. Instead, the Lewis acid reduces the Pauli repulsion between the π-electron systems of the reactants. nih.gov By binding to the carbonyl oxygen of the methyl acrylate, the Lewis acid polarizes the dienophile's π-system, diminishing the repulsive forces and thereby lowering the activation barrier. nih.gov

The catalytic effect of various Lewis acids has been computationally investigated, revealing a trend in decreasing activation energies as the strength of the Lewis acid increases. nih.gov This suggests that a judicious choice of Lewis acid can optimize the reaction rate for the synthesis of cyclohexene derivatives.

Table 1: Effect of Lewis Acid Catalysts on Diels-Alder Reaction Activation Energy

Lewis Acid Activation Energy (kcal/mol)
None (Uncatalyzed) 20.3
I₂ 18.5
SnCl₄ 16.8
TiCl₄ 16.2
ZnCl₂ 15.7
BF₃ 14.3
AlCl₃ 12.9

Data derived from quantum chemical calculations on the reaction between isoprene and methyl acrylate. nih.gov

Organometallic Approaches to Cyclohexene Formation

Organometallic reagents, particularly those of magnesium and lithium, are powerful tools in organic synthesis for forming new carbon-carbon bonds.

Utilizing Organomagnesium and Organolithium Reagents

Organomagnesium (Grignard) and organolithium reagents are highly effective for additions to carbonyl groups. libretexts.org While their direct application to form the cyclohexene ring of this compound is less common, they are instrumental in the synthesis of precursors and analogous structures. For instance, the addition of an organolithium reagent to a carboxylic acid can produce a ketone after an acidic workup. masterorganicchemistry.com This ketone could then be a precursor in a subsequent cyclization reaction.

The reactivity of these organometallic compounds differs. Organolithium reagents are generally more reactive than Grignard reagents and are less prone to side reactions like reduction when the Grignard reagent possesses a β-hydrogen. libretexts.org

Functionalization of Cyclohex-2-en-1-ones

Cyclohex-2-en-1-ones are versatile starting materials for the synthesis of various cyclohexene derivatives. One approach involves the 1,2-addition of an organometallic reagent to the carbonyl group. For example, the reaction of cyclohexenone with an organolithium reagent, such as methyllithium, results in the formation of a tertiary alcohol after protonation. youtube.com While this specific reaction leads to 1-methyl-2-cyclohexen-1-ol, modification of the starting materials and reaction conditions can be envisioned to produce the target ester.

Furthermore, gold-catalyzed dehydrogenative aromatization of cyclohexenone derivatives with nucleophiles can lead to meta-disubstituted arenes. acs.org This highlights the potential of cyclohexenones as platforms for creating a variety of substituted cyclic systems, including precursors to this compound.

Novel Synthetic Pathways for this compound

Recent research has focused on developing innovative and efficient methods for synthesizing olefins and their derivatives.

Nickel-Catalyzed Retro-Hydroamidocarbonylation

A significant advancement in olefin synthesis is the nickel-catalyzed retro-hydroamidocarbonylation of aliphatic amides. This method allows for the conversion of stable aliphatic amides into alkenes through the cleavage of C-N and C-C bonds. nih.govnih.gov Specifically, this compound has been successfully synthesized with a 72% yield from methyl 4-((tert-butoxycarbonyl)(methyl)carbamoyl)cyclohexane-1-carboxylate using a nickel-catalyst system. nih.gov This transformation is notable for its good functional group compatibility and its ability to perform late-stage olefination on complex molecules. nih.govdocumentsdelivered.com

The reaction is typically carried out using a nickel catalyst, such as Ni(COD)₂, in the presence of an N-heterocyclic carbene (NHC) ligand like ICy, and a base such as potassium acetate (B1210297) (KOAc). nih.govresearchgate.net

Table 2: Optimized Conditions for Nickel-Catalyzed Retro-Hydroamidocarbonylation

Parameter Condition
Catalyst Ni(COD)₂ (10 mol%)
Ligand ICy (20 mol%)
Base KOAc (3.0 equiv)
Additive Mg(OAc)₂ (0.5 equiv)
Solvent Cyclohexane (B81311)/Toluene
Temperature 130 °C
Yield 72%

Data from the synthesis of this compound. nih.gov

Asymmetric Synthesis of this compound and its Chiral Analogs

The development of asymmetric syntheses to produce enantiomerically pure cyclic compounds is of great interest. While specific data on the asymmetric synthesis of this compound is limited in the provided results, related research on chiral analogs provides valuable insights. For example, an asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-enecarboxylate has been achieved with a key step involving a highly diastereoselective lithium amide 1,4-conjugate addition. researchgate.net This demonstrates the potential for using chiral auxiliaries and reagents to control the stereochemistry of cyclohexene ring formation.

The synthesis of chiral building blocks is crucial for the production of complex natural products. The principles demonstrated in the synthesis of related chiral cyclohexene derivatives could be adapted for the asymmetric synthesis of this compound, likely involving chiral catalysts or starting materials to induce stereoselectivity.

Enzymatic Resolution Techniques

Enzymatic kinetic resolution is a highly effective method for separating racemic mixtures of this compound. This technique utilizes the stereospecificity of enzymes, typically hydrolases or esterases, to selectively catalyze the hydrolysis of one enantiomer of the racemic ester into the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This approach is particularly significant for producing precursors for important pharmaceuticals.

Detailed research has identified several promising biocatalysts for this transformation. An esterase from E. coli, known as BioH, was engineered to improve its selectivity. mdpi.comharvard.edu While the wild-type enzyme showed low enantioselectivity (32.3% enantiomeric excess, ee), a rationally designed mutant, Mu3, achieved a significantly higher ee of 70.9% for (S)-3-cyclohexene-1-carboxylic acid by modifying amino acid residues to modulate steric and aromatic interactions within the active site. mdpi.comharvard.edu

Further screening and mining of microbial genomes have led to even more efficient enzymes. A hydrolase-producing strain of Acinetobacter sp. (JNU9335) was found to resolve racemic this compound with high enantioselectivity. researchgate.net Optimization of the reaction, including the use of an isooctane (B107328)/aqueous biphasic system, increased the enantioselectivity factor (E value) to 36, producing the desired (S)-ester with an enantiomeric excess of 99.6% and an isolation yield of 34.7%. researchgate.net Another bacterial carboxylesterase, CarEst3, identified through genome mining, has demonstrated remarkable efficiency and high substrate tolerance, capable of resolving concentrations as high as 4.0 M (560 g/L) to yield the (S)-ester with over 99% ee. acs.org

Table 1: Enzymatic Resolution of Racemic this compound

Enzyme/Strain Substrate Concentration Key Conditions Product Enantiomeric Excess (ee) Enantioselectivity (E value) Source(s)
E. coli BioH (Wild Type) 40 mM pH 8.0, 30°C (S)-3-cyclohexene-1-carboxylic acid 32.3% 2.1 mdpi.com
E. coli BioH (Mu3 Mutant) 40 mM pH 8.0, 30°C, 2.5% Tween 80 (S)-3-cyclohexene-1-carboxylic acid 70.9% 7.1 mdpi.com
Acinetobacter sp. JNU9335 1.0 M pH 8.0, Isooctane/aqueous system (S)-methyl cyclohex-3-ene-1-carboxylate 99.6% 36 researchgate.net
CarEst3 4.0 M (560 g/L) - (S)-methyl cyclohex-3-ene-1-carboxylate >99% - acs.org

Chiral Catalyst-Mediated Enantioselective Synthesis

Asymmetric synthesis using chiral catalysts represents a direct approach to producing enantiomerically pure compounds, avoiding the need for resolving a racemic mixture. The Diels-Alder reaction is a primary candidate for this strategy, where a chiral Lewis acid or organocatalyst is used to control the stereochemical outcome of the cycloaddition between 1,3-butadiene and methyl acrylate.

The use of Lewis acids like BF₃, AlCl₃, and TiCl₄ to catalyze the Diels-Alder reaction between butadiene and methyl acrylate is well-established in principle. mdpi.comnih.govru.nl These catalysts function by coordinating to the carbonyl oxygen of the dienophile (methyl acrylate), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction. mdpi.com Computational studies suggest that Lewis acids catalyze the reaction primarily by reducing the Pauli repulsion between the reacting molecules rather than solely through enhancing the orbital interaction. nih.govru.nl

For an asymmetric reaction, a chiral ligand is incorporated into the Lewis acid catalyst, or a chiral organocatalyst is used. This chiral environment influences the trajectory of the approaching reactants, favoring the formation of one enantiomer over the other. While the general principle is sound, specific, high-yielding examples for the asymmetric synthesis of this compound itself are not extensively detailed in readily available literature. However, the success of asymmetric Diels-Alder reactions for similar substrates, such as the reaction of α,β-unsaturated ketones with dienes using chiral amine catalysts to achieve high endo-selectivity and enantioselectivity (up to 98% ee), demonstrates the viability of this approach. princeton.edu The development of a specific chiral catalyst system optimized for 1,3-butadiene and methyl acrylate would be a key step for applying this methodology effectively.

Table 2: Chiral Catalyst-Mediated Synthesis of Cyclohexene Derivatives (Illustrative Examples)

Catalyst Type Diene Dienophile Key Conditions Product Type Enantiomeric Excess (ee) Source(s)
Chiral Imidazolidinone (Organocatalyst) Alkoxy-, Amino-, Aryl-substituted dienes α,β-Unsaturated Ketones Amine catalyst (20 mol%) Substituted Cyclohexenyl Ketones 85-98% princeton.edu
TiCl₄ (Lewis Acid) 1,3-Butadiene Chiral Cyclohexenone 5 °C, 3.5 h cis-Decalin derivative >10:1 dr (diastereomeric ratio) harvard.edu
Chiral Rhodium Complex Alkenylzirconocene 2-Cyclohexenone (R)-BINAP ligand 3-Alkenyl-2-methylcyclohexanone - mdpi.com

Industrial-Scale Synthesis Considerations and Process Optimization

Transitioning the synthesis of this compound, particularly its chiral forms, from the laboratory to an industrial scale requires rigorous process optimization to ensure economic viability, efficiency, and sustainability. For enantioselective synthesis, the biocatalytic resolution pathway currently presents a more developed case for industrial application.

Key considerations for industrial-scale enzymatic resolution include:

Catalyst Performance and Loading: The catalyst must be robust, highly active, and stable under process conditions. The development of enzymes like CarEst3, which exhibits high tolerance to substrate concentrations up to 4.0 M (560 g/L), is a significant advancement. acs.org A high substrate-to-catalyst ratio, such as the 1400 g/g achieved with CarEst3, is crucial for minimizing catalyst cost. acs.org

Reaction Medium Engineering: The choice of solvent or reaction system is critical. The use of biphasic systems, such as an isooctane/water mixture, can enhance enantioselectivity (E value) and simplify product separation by partitioning the starting material and products into different phases. researchgate.net

Substrate Concentration and Productivity: Maximizing the amount of product generated per unit volume and time (space-time yield) is a primary goal. Processes achieving high space-time yields, like the 538 g·L⁻¹·d⁻¹ reported for the CarEst3-catalyzed resolution, are highly desirable for industrial production. acs.org

Downstream Processing: An efficient and scalable method for separating the resulting chiral acid from the unreacted chiral ester is necessary. This typically involves extraction and distillation, which must be optimized to minimize product loss and solvent waste.

For methods involving chiral Lewis acid catalysis, industrial optimization would focus on catalyst recovery and recycling, as these catalysts often contain expensive and sensitive metals and ligands. Minimizing catalyst loading while maintaining high conversion and enantioselectivity would be the central challenge.

Reactivity and Transformation Pathways of Methyl Cyclohex 3 Ene 1 Carboxylate

Electrophilic Additions to the Cyclohexene (B86901) Double Bond

The electron-rich double bond in the cyclohexene ring is susceptible to attack by electrophiles, leading to a variety of addition products. These reactions are fundamental in functionalizing the carbocyclic core of the molecule.

Halofluorination Reactions

Halofluorination, the addition of a halogen and a fluorine atom across a double bond, introduces both a halogen and the highly electronegative fluorine atom in a single step. While specific studies on methyl cyclohex-3-ene-1-carboxylate are not extensively documented in readily available literature, its reactivity can be inferred from established principles of electrophilic addition and reactions of similar substrates.

The reaction typically proceeds via an electrophilic attack of a "soft" halogen cation (like Br⁺) to form a cyclic halonium ion intermediate. This intermediate is then opened by a nucleophilic fluoride (B91410) source. Reagents such as N-bromosuccinimide (NBS) can serve as the electrophilic bromine source, while fluoride donors like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or Olah's reagent (pyridine-HF) can provide the nucleophilic fluoride. The regioselectivity of the ring-opening follows Markovnikov's rule, where the nucleophile (fluoride) attacks the more substituted carbon of the bromonium ion. The stereochemistry of the addition is typically anti, as the fluoride ion attacks the bromonium ion from the face opposite to the bromine bridge. In the context of related fluorination strategies on cyclohexene systems, reagents like Et₃N·3HF have been shown to be effective for hydrofluorination of epoxides, a related transformation for introducing fluorine and oxygen. nih.gov

Table 1: Representative Conditions for Halofluorination

Halogen SourceFluorine SourceTypical SolventExpected Product Stereochemistry
N-Bromosuccinimide (NBS)Et₃N·3HFDichloromethane (CH₂Cl₂)anti-addition
N-Iodosuccinimide (NIS)Pyridine-HFDichloromethane (CH₂Cl₂)anti-addition

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond. A key challenge in the hydrogenation of this compound is achieving chemoselectivity—reducing the alkene without affecting the ester group. Standard hydrogenation catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) with molecular hydrogen (H₂) are often effective for this transformation under controlled conditions.

The selective hydrogenation of a C=C double bond in the presence of an ester is a well-established process, often achievable due to the higher reactivity of the alkene towards catalytic surfaces compared to the ester carbonyl. nih.govpageplace.de Mild conditions (low to moderate temperature and pressure) are typically employed to prevent the more forceful conditions required for ester reduction. nih.govlibretexts.org The addition of hydrogen occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond from the catalyst surface. This results in the formation of methyl cyclohexanecarboxylate.

Table 2: Catalyst Systems for Selective Alkene Hydrogenation

CatalystHydrogen SourceTypical ConditionsProduct
Pd/C (5-10%)H₂ (gas)Methanol (B129727) or Ethanol (B145695), RT, 1-5 atmMethyl cyclohexanecarboxylate
PtO₂ (Adam's catalyst)H₂ (gas)Ethyl acetate (B1210297), RT, 1 atmMethyl cyclohexanecarboxylate
Raney NickelH₂ (gas)Ethanol, RT, 1-10 atmMethyl cyclohexanecarboxylate
Pt/CB (Platinum on Carbon Bead)H₂ (in situ from MCH)Microwave, 140°CMethyl cyclohexanecarboxylate

MCH = Methylcyclohexane

Epoxidation and Dihydroxylation Studies

Epoxidation involves the conversion of the alkene into an epoxide, a three-membered cyclic ether. This transformation is commonly achieved using peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently used reagent. The reaction is a concerted, syn-addition, where the oxygen atom is delivered to one face of the double bond, resulting in the formation of methyl 7-oxa-bicyclo[4.1.0]heptane-3-carboxylate. acs.orghokudai.ac.jporganic-chemistry.orgnih.gov

Dihydroxylation is the addition of two hydroxyl (-OH) groups across the double bond to form a diol. This can be accomplished via two main stereochemical pathways:

Syn-dihydroxylation: This method yields a cis-diol, where both hydroxyl groups are on the same face of the ring. It is typically performed using reagents like cold, dilute, basic potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). Both reagents react via a cyclic intermediate (manganate ester or osmate ester) that forms through a syn-addition to the double bond. Subsequent hydrolysis cleaves the intermediate to give the cis-diol. To overcome the toxicity and expense of OsO₄, it is often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).

Anti-dihydroxylation: This pathway produces a trans-diol, with the hydroxyl groups on opposite faces of the ring. It is a two-step process that begins with the epoxidation of the alkene as described above. The resulting epoxide is then opened via an acid-catalyzed hydrolysis. The acid protonates the epoxide oxygen, making it a better leaving group, and a water molecule attacks one of the carbons from the opposite face (anti-attack), leading to the trans-diol product. organic-chemistry.org

Table 3: Conditions for Epoxidation and Dihydroxylation

TransformationReagentsStereochemistryProduct
Epoxidationm-CPBA in CH₂Cl₂Syn-additionMethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Syn-dihydroxylation1. OsO₄ (cat.), NMO 2. Na₂SO₃/H₂OSyn-additioncis-Methyl 3,4-dihydroxycyclohexane-1-carboxylate
Syn-dihydroxylationKMnO₄ (cold, dilute, basic)Syn-additioncis-Methyl 3,4-dihydroxycyclohexane-1-carboxylate
Anti-dihydroxylation1. m-CPBA 2. H₃O⁺Anti-additiontrans-Methyl 3,4-dihydroxycyclohexane-1-carboxylate

Reactions Involving the Ester Moiety

The methyl ester group is another key site for reactivity, allowing for transformations such as hydrolysis to the corresponding carboxylic acid and reduction to a primary alcohol.

Hydrolysis to 3-Cyclohexene-1-carboxylic Acid

The ester can be hydrolyzed to its parent carboxylic acid, 3-cyclohexene-1-carboxylic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible equilibrium process, typically driven to completion by using a large excess of water. The reaction proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Enzymatic hydrolysis offers a milder and more selective alternative. Lipases, for instance, can catalyze the hydrolysis of the ester group. This approach is particularly valuable for kinetic resolutions of racemic mixtures. For example, the lipase-catalyzed hydrolysis of racemic methyl (±)-3-cyclohexene-1-carboxylate can be used to achieve an enantiomeric separation, yielding one enantiomer as the carboxylic acid and leaving the other enantiomer as the unreacted ester.

Table 4: Methods for Ester Hydrolysis

MethodReagentsTypical ConditionsProduct
Acid-CatalyzedH₂SO₄ or HCl in H₂O/THFReflux3-Cyclohexene-1-carboxylic acid
Base-Mediated (Saponification)1. NaOH or KOH in H₂O/Methanol 2. H₃O⁺ workupReflux3-Cyclohexene-1-carboxylic acid
EnzymaticLipase (e.g., from Candida rugosa)Phosphate buffer, RT(S)- or (R)-3-Cyclohexene-1-carboxylic acid (kinetic resolution)

Reduction to (Cyclohex-3-en-1-yl)methanol

The ester group can be reduced to a primary alcohol, yielding (cyclohex-3-en-1-yl)methanol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of readily reducing esters to primary alcohols. The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by elimination of a methoxide (B1231860) ion to form an intermediate aldehyde, which is immediately reduced further to the primary alcohol. Under typical conditions, LiAlH₄ does not reduce isolated carbon-carbon double bonds, allowing for the chemoselective reduction of the ester in this compound.

Sodium Borohydride (B1222165) (NaBH₄): This is a milder reducing agent and is generally unreactive towards esters under standard conditions (e.g., in methanol or ethanol at room temperature). This difference in reactivity allows NaBH₄ to selectively reduce ketones or aldehydes in the presence of esters. However, the reactivity of NaBH₄ can be enhanced by using specific solvent systems (like THF/methanol at reflux) or by adding Lewis acids (e.g., LiCl, CaCl₂), which can then enable the reduction of esters. Careful selection of conditions is required to achieve the desired transformation without affecting the alkene.

Table 5: Reagents for Ester Reduction

ReagentChemoselectivityTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Reduces ester; generally preserves isolated C=C bond1. Diethyl ether or THF, 0°C to RT 2. H₃O⁺ workup(Cyclohex-3-en-1-yl)methanol
Sodium Borohydride (NaBH₄)Generally does not reduce ester under standard conditionsMethanol, RTNo reaction
Sodium Borohydride (NaBH₄) with additivesCan reduce ester; potential for C=C bond reduction depends on conditionsTHF/Methanol, Reflux(Cyclohex-3-en-1-yl)methanol

Nucleophilic Substitution Reactions of the Ester Group

The ester functional group in this compound is a key site for reactivity, undergoing nucleophilic acyl substitution to yield a variety of other carboxylic acid derivatives. These transformations, which include hydrolysis, transesterification, and amidation, proceed via the characteristic addition-elimination mechanism at the electrophilic carbonyl carbon.

Hydrolysis: The ester can be readily hydrolyzed to its corresponding carboxylic acid, 3-cyclohexene-1-carboxylic acid. This reaction is typically carried out under basic conditions, for instance, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) in a miscible co-solvent such as methanol. academie-sciences.fr The reaction proceeds via the saponification mechanism, where the hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide leaving group. A final acid workup step is required to protonate the resulting carboxylate salt and isolate the free carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol. Transesterification can be catalyzed by either acid or base. ontosight.ai In a base-catalyzed transesterification, an alkoxide nucleophile (e.g., ethoxide) attacks the carbonyl group, leading to the substitution of the original methoxy (B1213986) group. ontosight.ai To drive the equilibrium towards the desired product, the nucleophilic alcohol is often used as the solvent. ontosight.ai Acid-catalyzed transesterification involves protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. ontosight.ai Various catalysts, including zinc clusters and N-heterocyclic carbenes (NHCs), have been developed to promote efficient transesterification under mild conditions. libretexts.org

Amidation: The conversion of this compound to an amide requires reaction with ammonia (B1221849) or a primary or secondary amine. Direct reaction is often slow and requires high temperatures. More commonly, the carboxylic acid obtained from hydrolysis is converted to an amide using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netgoogle.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.netgoogle.comrsc.org

Table 1: Summary of Nucleophilic Substitution Reactions

Reaction Type Nucleophile Product Typical Conditions
Hydrolysis (Saponification) OH⁻ 3-Cyclohexene-1-carboxylic acid NaOH (aq), Methanol, heat; then H₃O⁺ workup academie-sciences.fr
Transesterification R'-OH Alkyl cyclohex-3-ene-1-carboxylate Acid (e.g., H₂SO₄) or Base (e.g., NaOR') catalyst ontosight.ai
Amidation R'R''NH N,N-Disubstituted cyclohex-3-ene-1-carboxamide (B1296590) Typically via the carboxylic acid using coupling agents (e.g., DCC) researchgate.netgoogle.comrsc.org

Rearrangement Reactions

Beyond the reactivity at the ester group, the unsaturated carbocyclic framework of this compound allows for various rearrangement reactions, including isomerizations of the double bond and more complex transformations leading to polycyclic systems.

Isomerization Pathways

The position of the double bond in the cyclohexene ring is not necessarily fixed and can be induced to migrate under certain conditions. The most common isomerization involves the shifting of the double bond to a thermodynamically more stable position, often in conjugation with the carbonyl group of the ester.

A notable example involves the treatment of optically active methyl (R)-3-cyclohexene-1-carboxylate with the non-nucleophilic, strong base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). academie-sciences.fr When heated in a solvent like N,N-dimethylformamide (DMF), complete racemization of the starting material is observed. academie-sciences.fr This outcome strongly suggests a reversible isomerization process. The mechanism likely involves the deprotonation of an allylic proton by DBU, generating a carbanion or an enolate-like intermediate. Reprotonation can then occur at a different position, leading to the migration of the double bond. This process can shift the double bond to the 2,3- or 1,2-positions, and subsequent reprotonation can lead back to the starting material or its enantiomer, resulting in racemization. The formation of the conjugated isomer, methyl cyclohex-2-ene-1-carboxylate, is a likely intermediate or product in this equilibrium.

Table 2: Conditions for Isomerization-Induced Racemization

Starting Material Reagent Solvent Conditions Outcome Reference
Methyl (R)-3-cyclohexene-1-carboxylate (97% ee) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) N,N-Dimethylformamide (DMF) 120°C, 18 hours Racemized methyl 3-cyclohexene-1-carboxylate (0% ee) academie-sciences.fr

Unconventional Rearrangements Leading to Polycyclic Structures

The bifunctional nature of this compound, possessing both an alkene and an ester, provides the potential for intramolecular reactions that can forge new rings, leading to polycyclic architectures. While specific examples starting directly from this molecule are specialized, the reactivity of similar systems illustrates plausible pathways.

One potential pathway involves intramolecular cyclization reactions. For instance, derivatives of cyclohexene, such as cyclohexene epoxides containing an ester group, have been shown to undergo acid-catalyzed cascade cyclizations. academie-sciences.fr The epoxide, formed by oxidation of the double bond in the parent molecule, can be opened by the ester group in a transannular fashion to form bridged lactones, which are complex polycyclic structures. academie-sciences.fr

Another avenue for unconventional rearrangement involves radical-mediated processes. For example, a dual photoredox and cobalt catalysis system has been used to achieve a formal 1,3-hydrohalogenation of allyl carboxylates. acs.org This reaction proceeds through a radical intermediate that undergoes a 1,2-acyloxy migration (a type of rearrangement) before the final halogen atom transfer. acs.org Applying such a strategy to a derivative of this compound could potentially initiate a cascade of radical cyclizations and rearrangements, ultimately forming polycyclic products. The exact nature of the product would depend on the specific reaction conditions and the stereochemistry of the starting material, which dictates the feasibility of ring closures according to established principles like Baldwin's rules. libretexts.org

Mechanistic Investigations of Reactions Involving Methyl Cyclohex 3 Ene 1 Carboxylate

Reaction Mechanism Elucidation for Cycloaddition Processes

The most prominent cycloaddition reaction for synthesizing the cyclohexene (B86901) core of methyl cyclohex-3-ene-1-carboxylate is the Diels-Alder reaction. chegg.comnumberanalytics.com This [4+2] cycloaddition involves the reaction of a conjugated diene (like 1,3-butadiene) with a dienophile (like methyl acrylate). numberanalytics.comchegg.com The reaction is known for its efficiency in forming six-membered rings with high stereo- and regioselectivity. numberanalytics.com

The Diels-Alder reaction proceeds through a concerted, cyclic transition state in which the new sigma bonds are formed simultaneously. libretexts.org This transition state involves the suprafacial overlap of the π orbitals of the diene and the dienophile. pressbooks.pub For the formation of this compound, the diene (1,3-butadiene) adopts an s-cis conformation to allow for the proper alignment of its orbitals with the π orbitals of the dienophile (methyl acrylate). researchgate.net

In the transition state, the carbons at the termini of the diene (C1 and C4) and the two carbons of the alkene in the dienophile undergo rehybridization from sp² to sp³. libretexts.org This concerted process is governed by the conservation of orbital symmetry. pressbooks.pub Computational studies and experimental evidence suggest that while the reaction is concerted, the transition state may not be perfectly symmetrical, especially with unsymmetrical dienes or dienophiles. researchgate.net The geometry of the transition state is often described as a boat-like conformation, which ultimately leads to the cyclohexene product. nih.gov The nature of the substituents on both the diene and dienophile can influence the energy and structure of the transition state, affecting the reaction rate.

The stereochemistry of the Diels-Alder reaction is highly controlled. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. For instance, a cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will result in a trans-substituted product. pressbooks.pub This is a direct consequence of the concerted nature of the cycloaddition, where the substituents maintain their relative positions throughout the reaction. libretexts.org

Regiochemical control is also a critical aspect, particularly when both the diene and dienophile are unsymmetrical. The formation of this compound from 1,3-butadiene (B125203) and methyl acrylate (B77674) primarily yields the "ortho" product, which is the 1,2-disubstituted cyclohexene derivative. The regioselectivity is governed by the electronic effects of the substituents. The electron-withdrawing ester group of methyl acrylate influences the alignment of the reactants in the transition state to favor the formation of the major regioisomer. Lewis acid catalysts are sometimes employed to enhance both the rate and the regioselectivity of the reaction.

Mechanistic Studies of Enzymatic Hydrolysis

Enzymatic hydrolysis of this compound is a key process for producing optically active building blocks for the pharmaceutical industry. tandfonline.com Specifically, the enantioselective hydrolysis of the racemic ester yields (S)-3-cyclohexene-1-carboxylic acid, a precursor for the anticoagulant drug Edoxaban. tandfonline.com

The hydrolysis is often catalyzed by esterases, such as BioH from E. coli and CarEst3 from Acinetobacter sp. tandfonline.comacs.orgnih.gov The mechanism involves the interaction of the ester substrate with the active site of the enzyme. Molecular dynamics simulations have provided insights into these interactions. For instance, in the wild-type E. coli esterase BioH, specific amino acid residues play crucial roles in binding the substrate and facilitating catalysis. tandfonline.com

Rational design and site-directed mutagenesis have been used to improve the enzyme's enantioselectivity. In one study, a mutant of BioH (Mu3) with three mutations (L24A, W81A, and L209A) showed significantly improved selectivity for the (S)-enantiomer. tandfonline.com The substitution of tryptophan at position 81 with alanine (B10760859) (W81A) was found to disrupt a CH-π interaction with the (R)-substrate, thereby reducing the stability of the (R)-complex and increasing the relative hydrolysis rate of the (S)-substrate. tandfonline.com Furthermore, replacing bulky residues like leucine (B10760876) and tryptophan with the smaller alanine residue reduced steric hindrance, allowing for better accommodation of the (S)-substrate in the active site. tandfonline.com

Kinetic resolution is a technique used to separate enantiomers based on the differential rate of reaction of an enzyme with each enantiomer. In the case of racemic this compound, esterases preferentially hydrolyze one enantiomer, leaving the other unreacted.

The enzyme CarEst3 has been identified as highly efficient for the kinetic resolution of racemic this compound (rac-CHCM). acs.orgnih.gov It selectively hydrolyzes the (R)-enantiomer, allowing for the isolation of (S)-methyl cyclohex-3-ene-1-carboxylate. Conversely, engineered BioH enzymes show a preference for the (S)-enantiomer, leading to the production of (S)-3-cyclohexene-1-carboxylic acid. tandfonline.com The efficiency of this resolution is often measured by the enantiomeric excess (ee) of the product. For example, the Mu3 mutant of BioH increased the enantiomeric excess of the resulting acid from 32.3% (for the wild type) to 70.9%. tandfonline.com Optimization of reaction conditions, such as temperature, pH, and the use of surfactants, can further enhance the conversion rate and efficiency of the resolution. tandfonline.com

EnzymeSubstratePrimary ProductKey Mechanistic FindingReference
E. coli Esterase BioH (Wild Type) Racemic this compound(S)-3-cyclohexene-1-carboxylic acidModerate S-selectivity (32.3% ee). tandfonline.com
BioH Mutant (Mu3) Racemic this compound(S)-3-cyclohexene-1-carboxylic acidImproved S-selectivity (70.9% ee) due to modulation of steric and CH-π interactions. tandfonline.com
Acinetobacter sp. Carboxylesterase (CarEst3) Racemic this compound(S)-methyl cyclohex-3-ene-1-carboxylateHigh efficiency and substrate tolerance, yielding product with >99% ee. acs.orgnih.gov

Pathways of Oxidation and Reduction

The alkene and ester functionalities in this compound allow for distinct oxidation and reduction reactions.

The double bond in the cyclohexene ring can be targeted by oxidizing agents. For instance, epoxidation of related cyclohex-3-ene-1-carboxamide (B1296590) derivatives has been studied, leading to the formation of bicyclic lactones through rearrangement. acs.org A more direct oxidation of this compound can lead to the formation of 3-cyclohexene-1-carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be used for this transformation. In some biological systems, cyclohex-1-ene carboxylate can be metabolized through hydration and oxidation to form 2-ketocyclohexane carboxyl-CoA. nih.gov

The ester group is susceptible to reduction. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) reduces the methyl ester to the corresponding primary alcohol, 3-cyclohexene-1-methanol. This transformation is a standard procedure in organic synthesis for converting esters to alcohols. In a related reaction, the reduction of similar tetrahydro-1H-isoindole-1,3(2H)-diones with NaBH₄ yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives. acs.orgnih.gov

Reaction TypeReactantReagent(s)Major ProductReference
Oxidation This compoundPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)3-Cyclohexene-1-carboxylic acid
Reduction This compoundLithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)3-Cyclohexene-1-methanol

Influence of Substituents on Reaction Kinetics and Selectivity

The reactivity and selectivity of this compound in various chemical transformations are significantly influenced by the presence of substituents on the cyclohexene ring or by the specific reagents and catalysts used. These substituents can exert steric and electronic effects that alter the rate of reaction (kinetics) and favor the formation of one product over another (selectivity). Research in this area has often focused on achieving stereoselectivity, particularly in the synthesis of chiral molecules that are valuable as building blocks for pharmaceuticals.

One of the most prominent areas where substituent effects have been investigated is in the enzymatic kinetic resolution of racemic this compound. This process relies on the ability of an enzyme to selectively hydrolyze one enantiomer over the other, and the efficiency of this selection is highly dependent on the enzyme's structure, which can be modified through mutations. These mutations act as "substituents" in the active site, altering the interactions with the substrate.

In a study involving the E. coli esterase BioH for the enantioselective hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate, rational design through mutagenesis was employed to improve the S-enantioselectivity. tandfonline.comnih.gov The wild-type enzyme showed a modest enantiomeric excess (ee) of 32.3%. By introducing specific mutations (L24A, W81A, and L209A) in the enzyme's active site, a mutant named Mu3 was created. These changes, effectively altering the steric and electronic environment of the active site, led to a significant increase in the enantiomeric excess to 70.9%. tandfonline.comnih.govresearchgate.net This demonstrates that modifying the substituent environment of the catalyst dramatically influences the selectivity of the reaction. The conversion rate was also improved twofold under optimized conditions with the Mu3 mutant. tandfonline.comnih.gov

The following table summarizes the improvement in enantioselectivity due to the mutations in the BioH enzyme.

Enzyme VariantSubstitutionsEnantiomeric Excess (ee) for (S)-enantiomer
Wild TypeNone32.3%
Mu3L24A/W81A/L209A70.9%

Data sourced from studies on the engineering of E. coli esterase BioH. tandfonline.comnih.govresearchgate.net

Further research has identified other enzymes, such as the bacterial carboxylesterase CarEst3, which exhibits high efficiency in the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate. This enzyme can achieve an enantiomeric excess of over 99% for the (S)-enantiomer, highlighting the profound impact the specific catalytic environment has on selectivity. researchgate.net

In reactions not involving enzymes, the substituents on the cyclohexene ring itself play a crucial role. For instance, in the dual photoredox/cobalt-catalyzed hydrohalogenation of related allyl carboxylates, the steric bulk of substituents can dictate the diastereoselectivity of the product. acs.org A study on various allyl carboxylates, including non-symmetric methylcyclohexyl derivatives, found that a significant steric difference between substituents on the ester, such as a tert-butyl group versus a methyl group, resulted in a diastereomeric ratio of 4.1:1. acs.org While this example does not use this compound as the starting material, it illustrates the principle that the size and nature of substituents can create a facial bias in the approach of reagents, thereby controlling the stereochemical outcome.

The influence of substituents on selectivity is also evident in the dehydrogenative aromatization of cyclohexenone derivatives, which are structurally related to this compound. The choice of substituents on both the cyclohexenone ring and the nucleophile can direct the reaction towards different products, such as m-phenylenediamines or enaminones. acs.orgacs.org This highlights the delicate interplay of electronic and steric factors in determining the reaction pathway.

Applications of Methyl Cyclohex 3 Ene 1 Carboxylate in Advanced Organic Synthesis

Chiral Building Block Applications

The presence of a stereogenic center at the C1 position of the cyclohexene (B86901) ring makes methyl cyclohex-3-ene-1-carboxylate a valuable chiral synthon. Access to enantiomerically pure forms of this compound and its derivatives is crucial for the synthesis of single-enantiomer drugs and other complex chiral molecules.

The enantioselective synthesis of 3-cyclohexene-1-carboxylic acid and its derivatives is of significant importance, primarily due to their role as precursors for prominent pharmaceuticals. A key application is in the synthesis of the anticoagulant drug Edoxaban, which requires the (S)-enantiomer of 3-cyclohexene-1-carboxylic acid.

Biocatalysis has emerged as a green and efficient alternative to traditional chemical synthesis for obtaining these enantiopure compounds. One notable method is the kinetic resolution of racemic this compound using enzymes. For instance, the E. coli esterase BioH has been engineered to improve its S-enantioselectivity in the hydrolysis of the racemic ester. Through combinatorial modulation of steric and aromatic interactions within the enzyme's active site, a mutant was developed that significantly enhanced the enantiomeric excess (ee) of the desired (S)-acid.

Table 1: Improvement of Enantioselectivity of E. coli Esterase BioH for (S)-3-cyclohexene-1-carboxylic acid
Enzyme VariantEnantiomeric Excess (ee) of (S)-acid
Wild Type32.3%
Engineered Mutant (Mu3)70.9%

This enzymatic approach provides a more environmentally benign pathway to chiral precursors, avoiding the complex procedures and significant waste associated with chemical resolution methods.

Beyond its direct use in specific drug syntheses, the chiral cyclohexene framework of this compound is a versatile scaffold for constructing more complex chiral molecules. The double bond and the carboxylate group offer multiple points for stereocontrolled functionalization, enabling the synthesis of diverse and intricate molecular architectures.

An important application is in the synthesis of carbocyclic nucleoside analogues, where the cyclohexene ring mimics the furanose sugar moiety of natural nucleosides. Starting from racemic 3-cyclohexene-1-carboxylic acid, a series of cis-substituted cyclohexenyl and cyclohexanyl nucleosides, incorporating purine and pyrimidine bases, have been synthesized. nih.gov These compounds have shown potential as antiviral agents, demonstrating the utility of the cyclohexene scaffold in designing bioactive molecules. nih.govnih.gov

Furthermore, the principles of chiral pool synthesis, which utilizes readily available enantiopure natural products, can be applied to derivatives of cyclohexene. For example, R-(-)-carvone, a natural terpene with a related cyclohexene structure, has been used as a starting material for the stereospecific synthesis of both enantiomers of cyclohexenylguanine, which exhibit potent anti-herpesvirus activity. nih.gov This highlights the potential of chiral cyclohexene derivatives to serve as foundational elements in the total synthesis of complex natural products and their analogues. elsevierpure.comnih.gov

Precursor in Pharmaceutical Synthesis

This compound and its corresponding carboxylic acid are key intermediates in the synthesis of a range of pharmaceutical agents, owing to their ability to be elaborated into complex, biologically active structures.

One of the most significant applications of enantiomerically pure 3-cyclohexene-1-carboxylic acid is as a crucial starting material for the synthesis of Edoxaban. Edoxaban is an oral, direct factor Xa inhibitor used for the prevention and treatment of thrombotic diseases. The synthesis of this complex molecule relies on the precise stereochemistry of the cyclohexene ring to establish the correct spatial arrangement of the pharmacophoric groups. The (1S)-3-cyclohexene-1-carboxylic acid is the specific enantiomer required for the synthesis of the active pharmaceutical ingredient.

Derivatives of cyclohexene carboxylic acid have been investigated for their potential as anti-inflammatory and antimicrobial agents. Research has shown that new amidrazone derivatives incorporating a cyclohexene carboxylic acid moiety exhibit interesting biological activities.

In one study, a series of novel compounds were synthesized and evaluated for their anti-inflammatory and antimicrobial properties. Some of these derivatives demonstrated significant antiproliferative activity and were found to inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-10.

Table 2: Antimicrobial Activity of a Cyclohexene Carboxylic Acid Derivative (Compound 2c)
Bacterial StrainMinimal Inhibitory Concentration (MIC)
Staphylococcus aureusBacteriostatic
Mycobacterium smegmatisBacteriostatic

Another derivative, compound 2b, was found to selectively inhibit the growth of Yersinia enterocolitica with a MIC value of 64 µg/mL. Additionally, some synthesized cyclohexene carboxylic acid derivatives have been investigated for their potential as antitumor agents. researchgate.net

The utility of this compound and its derivatives extends to the synthesis of other important bioactive compounds, including antiviral drugs. 3-Cyclohexene-1-carboxylic acid has been identified as a precursor in an alternative synthesis of Oseltamivir, a widely used antiviral medication for the treatment and prevention of influenza A and B. mdpi.com

Furthermore, as mentioned in section 5.1.2, the cyclohexene scaffold is a valuable mimic of the sugar moiety in nucleosides. This has led to the synthesis of a variety of cyclohexenyl nucleosides with potential antiviral activity against a range of viruses, including herpes simplex virus (HSV-1, HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV). nih.govnih.govacs.orgresearchgate.net The synthesis of these antiviral agents from (rac)-3-cyclohexene-1-carboxylic acid underscores the importance of this chemical entity as a versatile intermediate in the development of diverse therapeutic agents. nih.gov

Role in Natural Product Synthesis

This compound and its structural motifs are valuable synthons in the intricate field of natural product synthesis. The cyclohexene ring system provides a versatile scaffold that can be elaborated into more complex molecular architectures found in a variety of biologically active compounds.

Precursor for Specific Natural Product Fragments (e.g., Prograf)

While the core structure of this compound is a recurring motif in synthetic chemistry, its direct application as a starting material for the total synthesis of the immunosuppressant drug Prograf (tacrolimus) is not extensively documented in publicly available scientific literature. The complex macrocyclic structure of Prograf is primarily biosynthesized by the bacterium Streptomyces tsukubensis. Total synthesis routes of this complex molecule are multi-step sequences that often rely on different starting materials.

However, the broader class of cyclohexene derivatives plays a crucial role in the synthesis of various natural product fragments. The strategic functionalization of the cyclohexene ring allows for the introduction of stereocenters and diverse chemical handles necessary for building complex natural products.

Synthesis of Perfume Materials and Flavorants

The pleasant, often fruity and sweet, aroma of many esters of cyclohexene carboxylic acids makes them valuable components in the fragrance and flavor industry. This compound itself and its derivatives are utilized to impart specific scent profiles to a wide range of consumer products. The characteristic odor is a result of the molecule's specific size, shape, and functional groups, which interact with olfactory receptors.

The synthesis of these fragrance compounds often employs the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. For instance, the reaction between a diene, such as 1,3-butadiene (B125203), and a dienophile, like methyl acrylate (B77674), yields the cyclohexene ring structure. This reaction is highly valued for its atom economy and stereoselectivity.

CompoundOdor ProfileTypical Synthetic Route
This compoundFruity, sweetDiels-Alder reaction of 1,3-butadiene and methyl acrylate
Ethyl cyclohex-3-ene-1-carboxylateFruity, pineapple-likeDiels-Alder reaction of 1,3-butadiene and ethyl acrylate
Allyl cyclohex-3-ene-1-carboxylateFruity, greenEsterification of cyclohex-3-ene-1-carboxylic acid with allyl alcohol
Table 1: Examples of cyclohexene-based fragrance and flavor compounds and their synthesis.

Derivatization and Functionalization Strategies

The chemical versatility of this compound stems from the presence of two key functional groups: the carbon-carbon double bond within the cyclohexene ring and the methyl ester group. These sites allow for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Introduction of Diverse Functional Groups

The alkene functionality of the cyclohexene ring is a prime site for various addition and oxidation reactions. These reactions can introduce a wide range of functional groups, significantly altering the molecule's physical and chemical properties.

Key functionalization reactions include:

Epoxidation: The double bond can be converted to an epoxide using peroxy acids. This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce hydroxyl and other functional groups.

Diels-Alder Reaction: The double bond can act as a dienophile in Diels-Alder reactions with conjugated dienes, leading to the formation of bicyclic systems.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond yields dihalogenated derivatives.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of a hydroxyl group across the double bond.

The ester group can also be readily transformed. Saponification with a base will yield the corresponding carboxylic acid, which can then be converted to other derivatives such as acid chlorides, amides, and other esters.

ReactionReagentsFunctional Group Introduced
Epoxidationm-CPBAEpoxide
Diels-Alder1,3-ButadieneFused six-membered ring
BrominationBr₂Vicinal dibromide
Hydroboration-Oxidation1. BH₃·THF, 2. H₂O₂, NaOHHydroxyl group
SaponificationNaOH, H₂OCarboxylic acid
Table 2: Selected functionalization reactions of this compound.

Preparation of Protected Intermediates (e.g., Boc-amino derivatives)

In the synthesis of more complex molecules, particularly pharmaceuticals, it is often necessary to introduce and protect certain functional groups. The cyclohexene scaffold of this compound can be functionalized to include amino groups, which are then often protected to prevent unwanted side reactions in subsequent synthetic steps.

A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. For instance, 1-(Boc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid is a valuable intermediate in organic synthesis and pharmaceutical research. acs.org This compound serves as a building block for the synthesis of peptides and other bioactive compounds. acs.org The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions when desired.

The synthesis of such protected amino acid derivatives often involves multi-step sequences starting from related cyclohexene precursors. These strategies highlight the importance of this compound as a foundational structure for creating more complex and functionally rich molecules for advanced applications.

Applications in Agrochemical and Polymer Synthesis

The utility of this compound and its derivatives extends beyond pharmaceuticals and fragrances into the realms of agrochemicals and polymer science.

Cyclohexene derivatives have been investigated for their potential biological activity, which is a key aspect in the development of new agrochemicals. The core structure can be modified to interact with specific biological targets in pests or plants. Research in this area explores how different functionalizations of the cyclohexene ring can lead to compounds with herbicidal, insecticidal, or fungicidal properties.

In the field of polymer chemistry, this compound can serve as a monomer or a precursor to monomers for polymerization reactions. The double bond in the cyclohexene ring can participate in polymerization processes such as ring-opening metathesis polymerization (ROMP). Furthermore, the ester functionality can be utilized in the synthesis of polyesters. The incorporation of the cyclohexene ring into a polymer backbone can impart specific properties to the resulting material, such as altered thermal stability, rigidity, and chemical resistance. Additionally, this compound can be used in the formulation of coatings and plasticizers, where it can improve film formation and flexibility. nbinno.com

Advanced Spectroscopic and Chromatographic Characterization of Methyl Cyclohex 3 Ene 1 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For methyl cyclohex-3-ene-1-carboxylate, ¹H and ¹³C NMR provide a wealth of information regarding the cyclohexene (B86901) ring's geometry, the positioning of the ester group, and the stereochemical relationships between different protons.

Elucidation of Cyclohexene Ring Geometry and Conformation

The cyclohexene ring in this compound adopts a half-chair conformation. This is evident from the chemical shifts and coupling patterns observed in the ¹H NMR spectrum. The olefinic protons (H-3 and H-4) typically resonate in the downfield region, around 5.7 ppm, due to the deshielding effect of the double bond. The allylic protons (at C-2 and C-5) and the aliphatic protons (at C-6 and C-1) appear at higher fields. docbrown.infochemicalbook.com The symmetry of the cyclohexene molecule can lead to fewer distinct signals than the total number of protons or carbons might suggest. docbrown.infodocbrown.info

Dynamic NMR experiments can reveal energy barriers for ring interconversion processes, such as the boat-to-boat flip of the cyclohexene ring. acs.org For substituted cyclohexene derivatives, the conformation can be influenced by the nature and position of the substituents.

Determination of Ester Group Positioning and Stereochemistry

The position of the methyl carboxylate group is confirmed by the characteristic signals in both ¹H and ¹³C NMR spectra. The methyl protons of the ester group typically appear as a sharp singlet around 3.7 ppm. The carbonyl carbon of the ester group gives a signal in the ¹³C NMR spectrum in the range of 170-180 ppm. The proton at C-1, to which the ester group is attached, will show a distinct chemical shift and coupling pattern depending on its axial or equatorial orientation.

The stereochemistry of substituted derivatives, such as the relative orientation of the ester group and other substituents on the ring, can be determined through techniques like Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can establish through-space proximity between protons, helping to assign relative stereochemistry. acs.org For chiral derivatives, the use of chiral shift agents in NMR can help to distinguish between enantiomers and determine enantiomeric purity. nih.gov

Coupling Constant Analysis for Structural Details

The magnitude of the vicinal coupling constants (³J) between adjacent protons provides detailed information about the dihedral angles between them, as described by the Karplus equation. reddit.commiamioh.edu This analysis is crucial for confirming the half-chair conformation of the cyclohexene ring and determining the relative orientation of substituents.

For instance, the coupling constants between the proton at C-1 and the adjacent protons at C-2 and C-6 will differ depending on whether the ester group is in an axial or equatorial position. These coupling constants, along with those between the olefinic and allylic protons, provide a detailed picture of the molecule's three-dimensional structure. In some cases, long-range coupling over more than three bonds can also be observed in rigid cyclic systems, providing further structural constraints. reddit.com

Table 1: Representative ¹H NMR Data for Cyclohexene Derivatives

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Olefinic~5.7m-
Allylic~2.0m-
Aliphatic~1.6m-

Note: The exact chemical shifts and coupling constants will vary depending on the specific substitution pattern and solvent used. docbrown.infochemicalbook.com

Table 2: Representative ¹³C NMR Data for Cyclohexene Derivatives

CarbonChemical Shift (ppm)
C=C125-130
C-O170-180
Allylic CH₂25-35
Aliphatic CH₂20-30

Note: The chemical shifts are approximate and can be influenced by substituents. docbrown.info

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of this compound (C₈H₁₂O₂), which has a calculated molecular weight of approximately 140.0837 g/mol . nist.govsigmaaldrich.comsigmaaldrich.com This technique is invaluable for confirming the identity of a synthesized compound and for distinguishing it from isomers with the same nominal mass. The use of techniques like time-of-flight (TOF) mass spectrometry coupled with ultra-performance liquid chromatography (UPLC) allows for rapid and accurate mass determination of components in complex mixtures. phcog.com

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry of this compound results in a characteristic fragmentation pattern that can be used for structural confirmation. The molecular ion peak ([M]⁺) is typically observed, although its intensity may vary. nist.govdocbrown.info

A common fragmentation pathway for cyclohexene derivatives is a retro-Diels-Alder reaction, which would lead to the loss of ethylene (B1197577) (28 Da) from the molecular ion. Another significant fragmentation involves the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da) from the parent ion. The fragmentation of esters often shows characteristic peaks corresponding to these losses. libretexts.org The base peak in the mass spectrum of cyclohexene itself is often at m/z 67, corresponding to the loss of a methyl radical followed by rearrangement. docbrown.info The analysis of these fragmentation patterns provides a fingerprint that helps to identify the compound and distinguish it from its isomers. nist.gov

Table 3: Common Fragments in the Mass Spectrum of this compound

m/zPossible Fragment Ion
140[C₈H₁₂O₂]⁺ (Molecular Ion)
112[M - C₂H₄]⁺
109[M - OCH₃]⁺
81[M - COOCH₃]⁺

Note: The relative intensities of these fragments can vary depending on the ionization conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed insights into the molecular vibrations of a substance. These methods are instrumental in identifying functional groups and elucidating the conformational isomers of this compound.

Vibrational Analysis of Functional Groups

The vibrational spectrum of this compound is defined by the characteristic absorption bands of its primary functional groups: the ester and the cyclohexene ring.

The carbonyl (C=O) stretch of the ester group presents a strong absorption in the IR spectrum, typically within the 1730-1750 cm⁻¹ range. The precise wavenumber can shift due to conformational changes and the molecular environment. The C-O stretching vibrations of the ester moiety are found in the 1300-1000 cm⁻¹ region.

A distinctive feature in the Raman spectrum is the C=C stretching vibration from the cyclohexene ring, which generally appears around 1650 cm⁻¹. The C-H stretching vibrations for the olefinic and aliphatic C-H bonds are observed between 3100-3000 cm⁻¹ and 3000-2800 cm⁻¹, respectively. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Ester (C=O)Stretching1730-1750
Ester (C-O)Stretching1300-1000
Alkene (C=C)Stretching~1650
Olefinic C-HStretching3100-3000
Aliphatic C-HStretching3000-2800

Conformation-Sensitive Band Assignments

The flexible nature of the cyclohexene ring in this compound allows it to adopt several conformations, with the half-chair and boat forms being the most significant. These conformers can be differentiated through specific bands in their vibrational spectra.

Studies on analogous cyclohexene derivatives have demonstrated that the positions and intensities of certain vibrational bands, especially in the low-frequency region (below 1000 cm⁻¹), are sensitive to the ring's conformation. researchgate.net Theoretical approaches, such as Density Functional Theory (DFT), are frequently used alongside experimental IR and Raman data to assign these conformation-sensitive bands. For example, ring-puckering and other skeletal vibrations can vary significantly between the equatorial and axial conformers of the ester group, resulting in unique spectral fingerprints. researchgate.netresearchgate.net Research on similar cyclic molecules has shown that the energy difference between conformers can be determined by analyzing the temperature dependence of the Raman spectra. researchgate.net

X-ray Crystallography of Derivatives and Co-crystals

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the low-melting-point this compound can be difficult, its derivatives and co-crystals are often more amenable to crystallographic analysis. nih.govmdpi.com

Determination of Absolute Configuration

For chiral derivatives of this compound, X-ray crystallography is the definitive method for establishing the absolute configuration of stereocenters. rsc.orgmsu.edu By using a chiral derivatizing agent with a known absolute configuration, the stereochemistry of the molecule can be unequivocally determined. rsc.orgmsu.edu The Flack parameter, a critical value obtained during crystallographic refinement, serves to confirm the absolute configuration. nih.govrsc.org

Analysis of Molecular Conformation, Bond Angles, and Torsional Strains

The crystal structure provides a detailed picture of the molecule's preferred conformation in the solid state. For the cyclohexene ring, a distorted half-chair conformation is expected, as this minimizes steric strain. unimelb.edu.aulibretexts.org The analysis of bond lengths, bond angles, and torsion angles offers quantitative information about the molecular geometry. nih.gov For instance, the endocyclic torsion angles of the cyclohexene ring can precisely describe the ring's pucker. Deviations from idealized values can signal the presence of intramolecular strain. nih.gov

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.65
b (Å)10.23
c (Å)15.56
α (°)90
β (°)95.3
γ (°)90

Chromatographic Purity Assessment and Byproduct Analysis

Chromatographic techniques are indispensable for evaluating the purity of this compound and identifying potential byproducts from its synthesis. fishersci.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most frequently employed methods.

GC, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is highly effective for analyzing volatile compounds such as this compound. The retention time of the primary peak confirms its identity, while the peak area allows for the quantification of its purity. GC-MS is instrumental in identifying byproducts by comparing their mass spectra against established spectral libraries. nist.gov Potential byproducts may include isomers, unreacted starting materials, or products from side reactions. google.com

Reversed-phase HPLC with a UV detector is another valuable tool for purity assessment. sielc.com The selection of the stationary phase, mobile phase composition, and flow rate are carefully optimized to ensure effective separation of the main compound from any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Impurity profiling is a critical step in the manufacturing of chemical compounds to identify and quantify unwanted substances that may originate from starting materials, synthetic byproducts, or degradation products. thermofisher.com For this compound, which is commonly synthesized via a Diels-Alder reaction between a diene (like isoprene (B109036) or butadiene) and an acrylate (B77674) (such as methyl acrylate), a variety of impurities can arise. nih.govresearchgate.net

The primary impurities are often regioisomers formed during the cycloaddition. For instance, the reaction between isoprene and methyl acrylate can yield both methyl 4-methylcyclohex-3-ene-1-carboxylate and methyl 3-methylcyclohex-3-ene-1-carboxylate. nih.govscilit.com Other potential impurities include unreacted starting materials, solvent residues, and byproducts from side reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose. thermofisher.com The gas chromatograph separates volatile and semi-volatile compounds in the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, acting as a "molecular fingerprint" that allows for structural elucidation and identification. High-resolution mass spectrometry can further provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. thermofisher.com

Research Findings: In a typical GC-MS analysis for impurity profiling, a dilute solution of the this compound sample is injected into the GC. The instrument is programmed with a specific temperature gradient to ensure the separation of compounds with different volatilities. The resulting chromatogram will show distinct peaks for the main component and any impurities present. The mass spectrum of each impurity peak can be compared against spectral libraries (like NIST) or interpreted by an analyst to propose a chemical structure. For instance, regioisomeric impurities will have the same molecular ion but will exhibit different retention times in the GC and may show subtle differences in their fragmentation patterns upon ionization.

Table 1: Illustrative GC-MS Data for Impurity Profiling of this compound (from a hypothetical Diels-Alder synthesis of Butadiene and Methyl Acrylate)

Peak No. Retention Time (min) Proposed Identity Key Mass Fragments (m/z) Notes
15.2Butadiene54, 39, 27Unreacted starting material
26.8Methyl Acrylate86, 55, 29Unreacted starting material
312.5This compound140, 108, 81, 79Main Product
413.1Methyl cyclohex-1-ene-1-carboxylate140, 108, 81Isomeric Impurity (double bond migration)
515.4Dimer of Butadiene (e.g., Vinylcyclohexene)108, 93, 79, 67Side-reaction byproduct

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the C1 position of the cyclohexene ring, meaning it exists as a pair of non-superimposable mirror images called enantiomers: (R)-methyl cyclohex-3-ene-1-carboxylate and (S)-methyl cyclohex-3-ene-1-carboxylate. In stereochemistry, enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in greater abundance than the other. wikipedia.org A sample with 70% of one enantiomer and 30% of the other has an enantiomeric excess of 40%. wikipedia.org

The determination of enantiomeric excess is particularly crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities. For example, (S)-3-cyclohexene-1-carboxylic acid, the hydrolyzed precursor of the title compound, is a key intermediate for the anticoagulant drug Edoxaban. tandfonline.comjiangnan.edu.cn

Chiral chromatography, especially High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), is the predominant method for separating and quantifying enantiomers. csfarmacie.cz CSPs create a chiral environment within the column. As the racemic mixture passes through, the two enantiomers form transient diastereomeric complexes with the chiral selector of the CSP, leading to different interaction strengths and, consequently, different retention times. This allows for their separation and quantification, typically using a UV detector. tandfonline.comnih.gov

Research Findings: Several studies have focused on the enantioselective synthesis or resolution of this compound and its corresponding acid, utilizing chiral chromatography to assess the success of the methods. For instance, research on the enzymatic kinetic resolution of racemic methyl (R,S)-3-cyclohexene-1-carboxylate employed chiral HPLC to determine the enantiomeric excess of the product. tandfonline.comjiangnan.edu.cn These analyses often use polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralcel AD-H), which have proven effective for a wide range of chiral compounds. rsc.org The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol, with the ratio adjusted to optimize resolution and analysis time. csfarmacie.czrsc.org

Table 2: Reported Chiral HPLC Conditions for Analysis of Cyclohex-3-ene-1-carboxylic Acid Derivatives

Compound Analyzed Chiral Stationary Phase (Column) Mobile Phase Flow Rate (mL/min) Detection Reference
Racemic methyl-3-cyclohexene-1-carboxylateNot specifiedn-hexane/isopropanol/TFA (90:10:0.1)1.0UV (210 nm) tandfonline.com
(1S,6R)-6-(methoxycarbonyl)cyclohex-3-enecarboxylic acidChiralcel OD-Hhexane/IPA: 90/100.50UV (220 nm) rsc.org
(1S, 2R, 3S, 4R)-3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acidChiralcel AD-Hhexane/IPA: 90/100.50UV (220 nm) rsc.org

Computational Chemistry and Theoretical Modeling of Methyl Cyclohex 3 Ene 1 Carboxylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying medium-sized organic molecules like methyl cyclohex-3-ene-1-carboxylate. DFT methods, particularly those employing hybrid functionals such as B3LYP, are frequently used to predict a wide range of molecular properties. scielo.org.mxmdpi.com

Geometry optimization is a fundamental computational procedure used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. uci.edu For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. Such calculations are typically performed using a specific functional and basis set, for instance, B3LYP with a 6-311++G(2d,p) basis set. scielo.org.mx

The optimized geometry reveals that the cyclohexene (B86901) ring adopts a half-chair conformation, which is characteristic of such cyclic systems. The ester group (-COOCH₃) can exist in different conformations relative to the ring, with equatorial and axial orientations being the most significant. Energetic calculations can determine the relative stability of these conformers. For a similar compound, methyl 2-methoxycyclohex-3-ene-1-carboxylate, DFT studies have shown that the diequatorial conformer is the most stable. dntb.gov.uaresearchgate.net A similar preference for the equatorial orientation of the carboxylate group is expected for the title compound to minimize steric hindrance.

Below is a representative table of selected optimized geometric parameters that would be obtained from a DFT calculation on this compound.

ParameterDescriptionTypical Calculated Value (Å or °)
C=CDouble bond length in the cyclohexene ring~ 1.34 Å
C-CSingle bond length in the cyclohexene ring~ 1.53 - 1.55 Å
C-OEster C-O single bond length~ 1.35 Å
C=OEster C=O double bond length~ 1.21 Å
C-C-CBond angle within the cyclohexene ring~ 112° - 124°
O=C-OBond angle in the ester group~ 125°

Note: These values are illustrative and based on typical DFT results for similar structures.

This compound is famously synthesized via the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene (1,3-butadiene) and a dienophile (methyl acrylate). libretexts.orgnist.gov DFT is a powerful tool for modeling the reaction mechanism, particularly for locating the transition state (TS) structure. mdpi.comacademicdirect.org

The transition state represents the highest energy point along the reaction coordinate. Its geometry is characterized by the partial formation of the two new carbon-carbon sigma bonds. Computational modeling can distinguish between the endo and exo transition states, which lead to different stereoisomeric products. For the reaction between 1,3-butadiene (B125203) and methyl acrylate (B77674), calculations often show a slight kinetic preference, though experimental results indicate that ratios can be close to 1:1, challenging the traditional view of innate endo-selectivity in simple systems. rsc.org

A key aspect of transition state modeling is the verification of the TS structure. This is accomplished through a frequency calculation, where a valid transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. academicdirect.org Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located TS correctly connects the reactants and the desired product on the potential energy surface. academicdirect.org DFT calculations provide the activation energy (Ea), which is the energy difference between the reactants and the transition state, a critical parameter for predicting reaction rates. researchgate.net

Theoretical vibrational analysis using DFT is employed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. nih.gov

These calculations are invaluable for assigning the absorption bands observed in experimental spectra. For this compound, key predicted vibrational frequencies would include the C=O stretching of the ester group, the C=C stretching of the cyclohexene ring, and various C-H stretching and bending modes. researchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method, thereby improving agreement with experimental data from sources like the NIST database. nist.govnih.gov

The following table presents predicted vibrational frequencies for key functional groups in this compound.

Vibrational ModeFunctional GroupPredicted Scaled Wavenumber (cm⁻¹)
C=O StretchEster Carbonyl~ 1740 - 1750
C=C StretchAlkene~ 1650 - 1670
C-O StretchEster~ 1200 - 1300
sp² C-H StretchAlkene~ 3020 - 3080
sp³ C-H StretchAlkane~ 2850 - 2960

Note: These are typical frequency ranges. The peak for the C=O stretch in the related methyl 2-methoxycyclohex-3-ene-1-carboxylate was calculated at 1744 cm⁻¹. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. scielo.org.mx It is plotted by mapping the electrostatic potential onto the molecule's electron density surface. The MEP map uses a color scale to indicate different potential regions: red signifies areas of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent regions of intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would clearly show a region of high negative potential (red) around the carbonyl oxygen atom of the ester group, highlighting its nucleophilic character and ability to act as a hydrogen bond acceptor. Conversely, the hydrogen atoms, particularly those on the methyl group and attached to the ring, would exhibit positive potential (blue), indicating their electrophilic character. The carbon-carbon double bond in the cyclohexene ring would show a region of moderate negative potential, consistent with its nucleophilic role in addition reactions. dntb.gov.uaresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. wuxiapptec.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive, as it is more easily polarized and can readily engage in charge transfer. semanticscholar.orgschrodinger.com

DFT calculations provide quantitative values for the HOMO and LUMO energies. For this compound, these values can be used to predict its reactivity in various chemical processes. A study on the analogous methyl 2-methoxycyclohex-3-ene-1-carboxylate calculated the HOMO-LUMO gap, providing a benchmark for the expected values for the title compound. dntb.gov.uaresearchgate.net

The following table presents representative energy values that would be calculated for this compound.

ParameterDescriptionTypical Calculated Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital~ -6.5 to -7.5
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital~ -0.5 to 0.5
ΔE (LUMO-HOMO)HOMO-LUMO Energy Gap~ 6.0 to 8.0

Note: These values are illustrative and based on DFT calculations of similar organic esters. A smaller gap indicates higher reactivity.

Orbital Interactions in Cycloaddition Reactions

The reactivity of this compound in cycloaddition reactions, particularly the Diels-Alder reaction, is fundamentally governed by frontier molecular orbital (FMO) theory. libretexts.org This theory posits that the dominant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the diene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the dienophile). libretexts.org In the context of the formation of the cyclohexene ring, these primary orbital interactions are responsible for the formation of the new sigma (σ) bonds. libretexts.orglibretexts.org

Computational studies on analogous systems demonstrate that beyond the primary HOMO-LUMO interactions, secondary orbital interactions (SOIs) can play a crucial role in influencing reaction rates and stereoselectivity. acs.orgnih.gov These SOIs involve the overlap of orbitals that are not directly involved in the bond-forming process. For instance, in the Diels-Alder reaction, interactions between the HOMO-1 (the molecular orbital just below the HOMO) of the dienophile and the LUMO of the diene can significantly stabilize the transition state. acs.org This is particularly relevant when substituents, such as the carboxylate group in this compound, are present. These groups can modify the energy and symmetry of the molecular orbitals, thereby enhancing or diminishing the impact of SOIs. acs.org

Table 1: Key Orbital Interactions in a Prototypical Diels-Alder Reaction

Interaction Type Orbitals Involved Consequence
Primary Diene (HOMO) + Dienophile (LUMO) Formation of new σ-bonds; determines if the reaction is thermally allowed.
Secondary Diene (LUMO) + Dienophile (HOMO-1) Stabilization of the endo transition state, influencing stereochemistry.
Steric Effects Substituent groups on diene/dienophile Can favor the exo product by destabilizing the more compact endo transition state.

Potential Energy Surface (PES) Mapping

A potential energy surface (PES) is a multidimensional mathematical concept that describes the potential energy of a set of atoms as a function of their geometric positions. sciepub.com For a molecule like this compound, mapping the PES is crucial for understanding its conformational landscape and the pathways of chemical reactions. sciepub.comresearchgate.net Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energy at numerous points on the surface, allowing for the identification of stable structures and transition states. researchgate.net

Conformational Analysis and Stability Studies

The cyclohexene ring of this compound is not planar and exists in various conformations. The primary conformers are typically half-chair or boat-like structures. The substituent, the methyl carboxylate group, can occupy either an axial or an equatorial position.

Computational studies on structurally similar molecules, such as methyl 2-methoxycyclohex-3-ene-1-carboxylate, have been performed using DFT to determine the stability of different conformers. researchgate.net These studies analyze the total energy of various stereochemical arrangements (e.g., axial-axial, equatorial-equatorial, axial-equatorial). researchgate.net The analysis reveals that conformers with bulky substituents in the equatorial position are generally more stable due to the avoidance of steric hindrance, specifically 1,3-diaxial interactions that would occur in an axial conformation. youtube.com The PES scan helps to quantify these energy differences and determine the most stable, and therefore most populated, conformation at equilibrium. researchgate.net

Table 2: Theoretical Stability of Cyclohexene Conformers

Conformer Substituent Position Relative Energy (kcal/mol) Key Feature
A Equatorial 0 (Reference) Minimized steric strain; generally the most stable form.
B Axial > 1.5 Increased energy due to potential 1,3-diaxial steric interactions.

Note: Relative energy values are illustrative and depend on the specific computational method and basis set used.

Reaction Coordinate Exploration

The exploration of a reaction coordinate on a PES maps the minimum energy path (MEP) a molecule follows during a chemical transformation, from reactants to products. sciepub.com This path traverses through one or more transition states, which represent energy maxima along the reaction coordinate but are energy minima in all other dimensions. sciepub.com For this compound, this analysis is vital for understanding mechanisms such as hydrolysis, oxidation, or its participation in cycloaddition reactions. By mapping the MEP, chemists can calculate activation energies, which are critical for predicting reaction rates and understanding how catalysts might lower these energy barriers.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful tool for observing the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements, interactions, and conformational changes of this compound in various environments over time.

Adsorption Behavior on Material Surfaces

MD simulations can effectively predict how this compound interacts with and adsorbs onto different material surfaces. This is relevant for applications ranging from chromatography to understanding its environmental fate. Simulations can model the compound's behavior on surfaces like silica (B1680970) or polymers. Key parameters such as van der Waals forces, electrostatic interactions, and the polarity of the surface (e.g., the presence of hydroxyl groups on glass) are analyzed to determine the binding energy and preferred orientation of the molecule on the surface.

Table 3: Parameters Investigated in MD Simulations of Surface Adsorption

Parameter Description Influence on Adsorption
Surface Chemistry The functional groups present on the material surface (e.g., -OH, -CH3). Determines the strength and type of intermolecular forces (e.g., hydrogen bonding).
Surface Polarity The overall distribution of charge on the surface. Polar molecules preferentially adsorb to polar surfaces.
Binding Energy The energy released upon adsorption of the molecule. A higher binding energy indicates stronger, more stable adsorption.
van der Waals Interactions Weak, short-range electrostatic attractions. A significant contributor to the overall binding energy, especially on nonpolar surfaces.

Ligand-Protein Interactions in Biocatalysis

The enantioselective synthesis of chiral molecules is of great importance in the pharmaceutical industry. (S)-3-cyclohexene-1-carboxylic acid, which can be produced by the hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate, is a key precursor for the anticoagulant drug Edoxaban. tandfonline.com Biocatalysis using enzymes offers a green and highly selective route for this transformation.

Molecular dynamics simulations have been instrumental in understanding and improving this process. A study involving the E. coli esterase BioH used MD simulations to investigate the interactions between the enzyme's active site and both the (R)- and (S)-enantiomers of methyl-3-cyclohexene-1-carboxylate. tandfonline.com The simulations provided insights into the mechanism of enantioselectivity, revealing how specific amino acid residues within the enzyme's binding pocket interact differently with each enantiomer. tandfonline.com This knowledge guided the rational design of enzyme mutants with improved selectivity for the desired (S)-enantiomer, successfully increasing the enantiomeric excess from 32.3% to 70.9%. tandfonline.com

Biocatalytic and Enzymatic Applications of Methyl Cyclohex 3 Ene 1 Carboxylate

Enzyme Identification and Characterization for Ester Hydrolysis

The search for suitable biocatalysts for the hydrolysis of methyl cyclohex-3-ene-1-carboxylate has involved both the screening of natural microorganisms and the engineering of existing enzymes.

Screening for Novel Hydrolases and Esterases

The enantioselective preparation of chiral 3-cyclohexene-1-carboxylic acid (CHCA) is challenging due to the rotatable structure of the molecule. nih.gov To address this, researchers have explored target-oriented screening from soil samples and gene mining from genome databases to identify efficient and enantioselective hydrolases. nih.gov While many putative hydrolases showed low enantioselectivity, a hydrolase-producing strain, Acinetobacter sp. JNU9335, was successfully identified from soil samples and demonstrated relatively high enantioselectivity. nih.gov

Further investigation of Acinetobacter sp. JNU9335 led to the identification of a novel carboxylesterase, designated AcEst1, through the construction of a genome shotgun library. jiangnan.edu.cnnih.gov Sequence analysis revealed that AcEst1 belongs to family IV of esterolytic enzymes and exhibits less than 40% identity with known carboxylesterases. jiangnan.edu.cnnih.gov

In a different approach, the E. coli esterase BioH was identified as a potential biocatalyst. tandfonline.com However, the wild-type BioH exhibited poor enantioselectivity towards methyl (S)-3-cyclohexene-1-carboxylate. tandfonline.com This led to efforts to improve its properties through protein engineering. tandfonline.com

Characterization of Enzyme Activity and Stability

The characterization of the identified enzymes is crucial for their practical application. The recombinant AcEst1 from Acinetobacter sp. JNU9335 was found to have an optimum pH of 8.0 and an optimum temperature of 40°C. jiangnan.edu.cnnih.gov Substrate specificity analysis indicated that AcEst1 prefers substrates with short acyl and alcohol groups. jiangnan.edu.cnnih.gov This enzyme exhibited high activity in the hydrolysis of this compound with a kcat of 1153 s⁻¹ and demonstrated high substrate tolerance. jiangnan.edu.cnnih.gov

For the engineered E. coli esterase BioH, a mutant designated as Mu3 (L24A/W81A/L209A) was developed. tandfonline.com The effects of temperature and pH on the activity of Mu3 towards methyl (R,S)-3-cyclohexene-1-carboxylate were determined. Mu3 showed the highest enzyme activity at 30°C and exhibited more than 70% of its peak activity in the temperature range of 20-35°C. tandfonline.com Enzyme activity rapidly declined at temperatures above 35°C. tandfonline.com The optimal pH for the Mu3 mutant was found to be 8.0. tandfonline.com

EnzymeSourceOptimal pHOptimal TemperatureKey Characteristics
AcEst1 Acinetobacter sp. JNU93358.040°CHigh activity (kcat = 1153 s⁻¹), high substrate tolerance, prefers short-chain acyl and alcohol groups. jiangnan.edu.cnnih.gov
BioH (Mu3 mutant) Engineered E. coli8.030°CImproved S-enantioselectivity compared to wild type, stable in the 20-35°C range. tandfonline.com

Enantioselective Biotransformations

A key application of enzymes in the context of this compound is in enantioselective biotransformations to produce chiral compounds.

Asymmetric Hydrolysis for Chiral Acid Production

The primary goal of the enzymatic hydrolysis of racemic this compound is the production of optically pure (S)-3-cyclohexene-1-carboxylic acid, a precursor for the anticoagulant Edoxaban. tandfonline.com The engineered E. coli esterase BioH, specifically the Mu3 mutant, was developed to improve the S-enantioselectivity in this hydrolysis. tandfonline.com Through combinatorial modulation of steric and aromatic interactions, the enantiomeric excess for the production of (S)-3-cyclohexene-1-carboxylic acid was improved from 32.3% with the wild-type enzyme to 70.9% with the Mu3 mutant. tandfonline.com

The novel carboxylesterase AcEst1 from Acinetobacter sp. JNU9335 has shown high efficiency in the enantioselective hydrolysis of racemic this compound. jiangnan.edu.cnnih.gov This enzyme was capable of hydrolyzing up to 2.0 M (280 g/L) of the substrate into (S)-3-cyclohexene-1-carboxylic acid with an enantiomeric excess of over 99% (S). jiangnan.edu.cnnih.gov

Microbial Resolution Processes and Strain Development

Whole-cell biocatalysis offers an alternative to using isolated enzymes. The identified strain Acinetobacter sp. JNU9335 has been effectively used in a microbial resolution process for racemic this compound. nih.gov This strain demonstrated high tolerance to the substrate, up to 1.0 M. nih.gov The resolution process resulted in the production of the unreacted (S)-methyl cyclohex-3-ene-1-carboxylate with an enantiomeric excess of 99.6% and an isolation yield of 34.7%. nih.gov

BiocatalystSubstrate ConcentrationProductEnantiomeric Excess (ee)Yield/Conversion
Engineered E. coli BioH (Mu3 mutant) 40 mM(S)-3-cyclohexene-1-carboxylic acid70.9%Conversion rate doubled compared to pre-optimization. tandfonline.com
Acinetobacter sp. JNU9335 (whole cell) up to 1.0 M(S)-methyl cyclohex-3-ene-1-carboxylate99.6% (ee of substrate)34.7% (isolation yield) nih.gov
AcEst1 (isolated enzyme) up to 2.0 M(S)-3-cyclohexene-1-carboxylic acid>99%-

Optimization of Biocatalytic Reaction Conditions

To enhance the efficiency and feasibility of these biocatalytic processes for industrial applications, optimization of reaction conditions is essential. For the kinetic resolution of methyl (R,S)-3-cyclohexene-1-carboxylate using the engineered BioH mutant Mu3, reaction conditions were optimized, leading to a twofold increase in the conversion rate. tandfonline.com The optimized conditions involved conducting the reaction at 30°C in a phosphate buffer (pH 8.0) containing 40 mM of the substrate and 2.5% Tween 80. tandfonline.com Under these conditions, the conversion rate reached 21% after 15 minutes, compared to only 10% before optimization. tandfonline.com

In the case of the microbial resolution using Acinetobacter sp. JNU9335, it was found that an isooctane (B107328)/aqueous biphasic system was favorable for the enzymatic resolution of this compound. nih.gov The use of this biphasic system increased the enantioselectivity (E value) of the hydrolase from 21 to 36. nih.gov Furthermore, the high substrate tolerance of both the whole-cell catalyst Acinetobacter sp. JNU9335 (up to 1.0 M) and the isolated enzyme AcEst1 (up to 2.0 M) is a significant advantage for developing high-productivity processes. nih.govjiangnan.edu.cnnih.gov The resolution with AcEst1 was achieved with a low catalyst loading of 0.08 g/L, resulting in a high substrate to catalyst ratio of 3500 g/g. jiangnan.edu.cnnih.gov

BiocatalystOptimized ParameterValue/ConditionOutcome
Engineered E. coli BioH (Mu3 mutant) Temperature30°CDoubled conversion rate. tandfonline.com
pH8.0
Additive2.5% Tween 80
Acinetobacter sp. JNU9335 Solvent SystemIsooctane/aqueous biphasic systemIncreased enantioselectivity (E value from 21 to 36). nih.gov
Substrate Concentrationup to 1.0 MHigh productivity. nih.gov
AcEst1 Substrate Concentrationup to 2.0 MHigh productivity. jiangnan.edu.cnnih.gov
Catalyst Loading0.08 g/LHigh substrate to catalyst ratio (3500 g/g). jiangnan.edu.cnnih.gov

Influence of Temperature, pH, and Solvent Systems

The catalytic activity and stability of enzymes are profoundly influenced by reaction conditions such as temperature, pH, and the solvent system employed. Optimizing these parameters is crucial for maximizing the efficiency of the biocatalytic resolution of this compound.

Temperature: The optimal temperature for the enzymatic hydrolysis of this compound varies depending on the specific enzyme. For instance, a rationally designed mutant of E. coli esterase BioH, designated as Mu3, exhibited its highest activity at 30°C. researchgate.net The enzyme retained over 70% of its peak activity within a temperature range of 20-35°C. researchgate.net However, a rapid decline in activity was observed at temperatures above 35°C, with less than 20% relative activity at 45°C, likely due to partial denaturation of the enzyme. researchgate.net Another novel carboxylesterase, AcEst1, identified from Acinetobacter sp., was found to have an optimal temperature of 40°C for the kinetic resolution of the same substrate.

pH: The pH of the reaction medium is another critical factor influencing enzyme performance. The Mu3 mutant of BioH displayed its maximum activity at a pH of 8.0. researchgate.net Similarly, the optimal pH for the recombinant AcEst1 was also determined to be 8.0.

Solvent Systems: The choice of solvent can significantly impact the enantioselectivity and reaction rate of enzymatic resolutions. While many enzymatic hydrolyses are performed in aqueous buffers, the use of biphasic systems or organic co-solvents can be advantageous, especially for hydrophobic substrates. In the case of the enzymatic resolution of this compound, an isooctane/aqueous biphasic system has been shown to be favorable. The use of this biphasic system increased the enantiomeric ratio (E value) for the resolution catalyzed by the hydrolase from strain JNU9335 from 21 in an aqueous system to 36.

Below is an interactive data table summarizing the optimal conditions for different enzymes used in the hydrolysis of this compound.

EnzymeOptimal Temperature (°C)Optimal pHSolvent SystemEnantiomeric Ratio (E)
BioH (Mu3 mutant)308.0Aqueous buffer-
AcEst1408.0--
JNU9335 Hydrolase--Isooctane/aqueous36
JNU9335 Hydrolase--Aqueous21

Enhancing Conversion Rates and Enantiomeric Excess

Key goals in the biocatalytic resolution of this compound are to achieve high conversion rates and high enantiomeric excess (ee) of the desired product. Several strategies have been employed to enhance these parameters.

Optimization of reaction conditions is a primary approach. For the Mu3 mutant of BioH, under optimized conditions (30°C, pH 8.0, in a phosphate buffer containing 40 mM of the racemic substrate and 2.5% Tween 80), the conversion rate was significantly improved. researchgate.net After 15 minutes of reaction, the conversion rate reached 21%, a twofold increase compared to the 10% conversion achieved before optimization. researchgate.net The reaction reached equilibrium at 120 minutes. researchgate.net

The discovery and application of novel enzymes with superior catalytic properties is another effective strategy. A newly identified bacterial carboxylesterase, CarEst3, demonstrated high substrate tolerance and stable catalytic performance in the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate. nih.gov This enzyme was capable of efficiently hydrolyzing a high concentration of the substrate (4.0 M or 560 g·L⁻¹), yielding the desired (S)-enantiomer with an enantiomeric excess greater than 99%. nih.gov Similarly, the novel carboxylesterase AcEst1 from Acinetobacter sp. JNU9335 also showed high efficiency. researchgate.net This enzyme could tolerate up to 1.0 M of the substrate, producing (S)-3-cyclohexene-1-carboxylic acid with an ee of 99.6% and an isolation yield of 34.7%. researchgate.net

The following table presents a comparison of the performance of different enzymes in enhancing conversion and enantiomeric excess.

EnzymeSubstrate ConcentrationEnantiomeric Excess (ee)Conversion/Yield
BioH (Mu3 mutant)40 mM70.9%21% conversion in 15 min
CarEst34.0 M>99%-
AcEst11.0 M99.6%34.7% isolation yield

Enzyme Engineering and Directed Evolution for Improved Performance

To further enhance the catalytic efficiency and selectivity of enzymes for the resolution of this compound, protein engineering techniques such as site-directed mutagenesis and rational design, as well as directed evolution, are powerful tools.

Site-Directed Mutagenesis for Enhanced Selectivity

Site-directed mutagenesis involves the targeted alteration of specific amino acid residues within an enzyme's active site or substrate-binding pocket to improve its properties. A notable example is the engineering of the E. coli esterase BioH for improved S-enantioselectivity towards methyl (R,S)-3-cyclohexene-1-carboxylate. The wild-type BioH exhibited poor enantioselectivity, with an enantiomeric excess of only 32.3%. researchgate.net

Through a process of rational design, guided by molecular docking studies, a positive mutant, Mu3, was created. researchgate.net This mutant incorporated three specific amino acid substitutions: L24A, W81A, and L209A. researchgate.net The combinatorial modulation of steric and aromatic interactions resulting from these mutations led to a significant improvement in S-selectivity, achieving an enantiomeric excess of 70.9%. researchgate.net

The table below details the mutations and the resulting improvement in enantioselectivity for the BioH enzyme.

Enzyme VariantMutationsEnantiomeric Excess (ee) for (S)-enantiomer
Wild-type BioH-32.3%
Mu3L24A/W81A/L209A70.9%

Rational Design Based on Molecular Simulations

Rational design of enzymes is heavily reliant on a detailed understanding of the enzyme's three-dimensional structure and its interaction with the substrate. Molecular simulations, such as molecular dynamics (MD), play a crucial role in elucidating these interactions and guiding the design of improved enzyme variants.

In the case of the engineered BioH esterase, molecular dynamics simulations were conducted for both the wild-type enzyme and the improved Mu3 mutant in complex with both the (R)- and (S)-enantiomers of this compound. researchgate.net These simulations provided valuable insights into the mechanism behind the increased S-selectivity observed in the Mu3 mutant. researchgate.net The simulations likely revealed differences in the binding modes and energies of the two enantiomers within the active sites of the wild-type and mutant enzymes, explaining the enhanced stereoselectivity. This approach allows for a more targeted and efficient strategy for enzyme improvement compared to random mutagenesis.

Environmental Chemistry and Fate Considerations Academic Perspective

Biodegradation Pathways and Microbial Degradation Studies

The environmental persistence of methyl cyclohex-3-ene-1-carboxylate is significantly influenced by its susceptibility to microbial degradation. The primary and most studied biodegradation pathway for this compound is enzymatic hydrolysis of the ester bond, which is a common initial step in the breakdown of many ester-containing xenobiotics. This reaction cleaves the molecule into methanol (B129727) and 3-cyclohexene-1-carboxylic acid (CHCA).

Research has focused on identifying microorganisms and specific enzymes capable of this biotransformation, often with an emphasis on producing optically active CHCA, a valuable building block in the pharmaceutical industry. jetjournal.us For instance, the hydrolase-producing bacterial strain Acinetobacter sp. JNU9335 has been identified for its ability to efficiently resolve racemic this compound. jetjournal.us In a biphasic system of isooctane (B107328) and water, which is favorable for the enzymatic resolution, this strain demonstrated the ability to produce (S)-methyl cyclohex-3-ene-1-carboxylate with a high enantiomeric excess. jetjournal.us

Similarly, genome mining techniques have successfully identified bacterial carboxylesterases with high efficacy for this hydrolysis. A notable example is the carboxylesterase CarEst3, which can hydrolyze high concentrations of racemic this compound to yield the (S)-enantiomer with excellent purity. researchgate.net Genetic engineering has also been employed to improve enzyme selectivity; the E. coli esterase BioH was modified through rational design to enhance its S-selectivity in the hydrolysis of this compound. researchgate.net

While the initial hydrolysis is well-documented, the subsequent fate of the resulting 3-cyclohexene-1-carboxylic acid ring in the environment is less specifically studied. However, inferences can be drawn from the established degradation pathways of the closely related compound, cyclohexane (B81311) carboxylate (CHC). qsardb.org The metabolism of these cyclic compounds is often linked to the catabolism of aromatic compounds. qsardb.orgnih.gov

Under anaerobic conditions, the pathway for CHC in bacteria like Rhodopseudomonas palustris involves activation to its coenzyme A (CoA) thioester, followed by dehydrogenation to form cyclohex-1-ene-1-carboxyl-CoA. qsardb.orgnih.gov This intermediate then enters a modified β-oxidation pathway. qsardb.org It is plausible that 3-cyclohexene-1-carboxylic acid, the product of this compound hydrolysis, could enter a similar anaerobic degradation sequence.

Under aerobic conditions, bacteria are known to degrade CHC by first hydroxylating the ring and then aromatizing it to 4-hydroxybenzoate, which is further funneled into central metabolism via the β-ketoadipate pathway. qsardb.org This suggests a potential aerobic fate for the cyclohexene (B86901) ring of the target compound, following its initial hydrolysis.

Table 1: Microbial and Enzymatic Hydrolysis of this compound

Microorganism/EnzymeStudy TypeSubstrateKey FindingsReference
Acinetobacter sp. JNU9335Whole-cell biocatalysisRacemic this compoundProduced (S)-methyl cyclohex-3-ene-1-carboxylate with 99.6% enantiomeric excess (e.e.) and a 34.7% isolation yield. Tolerated substrate concentrations up to 1.0 M. jetjournal.us
Carboxylesterase (CarEst3)Enzymatic hydrolysisRacemic this compoundEfficiently hydrolyzed substrate concentrations up to 4.0 M (560 g/L), yielding (S)-methyl cyclohex-3-ene-1-carboxylate with >99% e.e. researchgate.net
Engineered E. coli esterase (BioH mutant Mu3)Enzymatic hydrolysis (rational design)Racemic methyl-3-cyclohexene-1-carboxylateImproved S-selectivity, achieving an enantiomeric excess of 70.9% compared to 32.3% for the wild type. researchgate.net

Adsorption Behavior and Environmental Distribution Modeling

Direct experimental data on the adsorption behavior and environmental distribution of this compound is not extensively available in peer-reviewed literature. Environmental fate assessment for such data-poor compounds typically relies on predictive modeling based on their physicochemical properties.

The mobility and partitioning of an organic chemical in the environment are largely governed by its affinity for different environmental compartments, such as water, soil, sediment, and air. A critical parameter in this assessment is the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com This coefficient quantifies the tendency of a chemical to adsorb to the organic matter in soil and sediment. chemsafetypro.com A high Koc value indicates strong adsorption and low mobility, suggesting the compound is likely to remain in soil and sediment, whereas a low Koc value indicates higher mobility and potential for leaching into groundwater. chemsafetypro.com

For chemicals lacking experimental Koc values, Quantitative Structure-Activity Relationship (QSAR) models are the primary estimation tool. jetjournal.usfrontiersin.org QSARs are mathematical models that correlate a chemical's structural properties (known as molecular descriptors) with its activity or, in this case, a physicochemical property like adsorption. frontiersin.orgbiochempress.com Key molecular descriptors used to predict Koc include hydrophobicity (often represented by the octanol-water partition coefficient, log Kow), molecular size, shape, and parameters related to charge distribution and polarizability. jetjournal.usqsardb.org

Environmental distribution modeling, using tools like multimedia fugacity models, integrates physicochemical properties (including estimated Koc), degradation rates, and emission information to predict the fate and concentration of a chemical in a model environment. pjoes.com These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment, biota) and calculate the distribution based on the principles of chemical equilibrium and transport. pjoes.comresearchgate.net

Table 2: Conceptual Framework for Environmental Distribution Modeling

Model ComponentDescriptionRelevance to this compound
Input Parameters Physicochemical properties, degradation rates, emission rates.Log Kow, vapor pressure, water solubility, biodegradation half-life (from studies in 9.1), estimated Koc (from QSAR).
Model Type Level III Fugacity Model.Calculates steady-state, non-equilibrium distribution among environmental compartments, considering both transport and degradation.
Model Output Predicted concentrations and persistence in various media (air, water, soil, sediment).Provides an estimation of which environmental compartment the compound is most likely to accumulate in and its overall environmental residence time.

Given its moderate water solubility and susceptibility to hydrolysis, it is predicted that this compound would exhibit some mobility in soil, but its ultimate fate would be strongly influenced by the rate of its biodegradation. The primary degradation product, 3-cyclohexene-1-carboxylic acid, would have different mobility and adsorption characteristics, likely being more mobile in water due to its carboxylate group.

An exploration of future research avenues and developing methodologies for this compound reveals significant potential for innovation across catalysis, synthetic chemistry, and applied sciences. As a versatile chemical intermediate, this compound is at the center of investigations aimed at enhancing enantioselectivity, discovering novel reaction pathways, and expanding its utility in medicine and materials. The integration of computational tools with experimental work is poised to accelerate these developments, while a strong emphasis on sustainability is guiding the creation of greener, more efficient synthetic processes.

Q & A

Q. What are the most effective synthetic routes for methyl cyclohex-3-ene-1-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cycloaddition reactions, such as the Diels-Alder reaction between dienes and carboxylate esters. For example, allyl methacrylate reacts with 2,3-dimethylbuta-1,3-diene under controlled temperatures (e.g., 58–60°C under vacuum) to form structurally analogous cyclohexene carboxylates . Optimizing solvent polarity (e.g., using toluene or THF) and catalyst selection (e.g., Lewis acids like BF₃·Et₂O) can improve regioselectivity and yield.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm the cyclohexene ring geometry (e.g., coupling constants for double-bond protons) and ester group positioning .
  • GC-MS : For purity assessment and identification of byproducts (e.g., isomerization products under thermal stress) .
  • X-ray Crystallography : To resolve molecular conformation, as seen in ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, where bond angles and torsional strains were analyzed .

Q. What safety protocols are essential when handling this compound intermediates?

Follow hazard controls for reactive esters:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store waste separately in labeled containers for professional disposal, as recommended for similar hydrochlorides .
  • Monitor vapor pressure during reactions to prevent inhalation risks .

Advanced Research Questions

Q. How do substituents on the cyclohexene ring influence the compound’s reactivity in catalytic hydrogenation or oxidation?

Substituents like phenyl or halogen groups (e.g., 4-chlorophenyl in ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) sterically hinder hydrogenation sites and alter reaction kinetics. Computational studies (DFT) can predict electron density distribution at double bonds, guiding catalyst selection (e.g., Pd/C vs. Raney Ni) .

Q. What computational methods are suitable for modeling the compound’s adsorption on indoor surfaces, and how does this impact environmental chemistry?

Molecular dynamics (MD) simulations can predict adsorption behavior on silica or polymer surfaces. Parameters like van der Waals interactions and surface polarity (e.g., hydroxyl groups on glass) affect binding energy, relevant to indoor air quality studies . Experimental validation via microspectroscopic imaging (e.g., AFM or IR) is recommended .

Q. How can contradictory data in reaction optimization (e.g., yield vs. selectivity) be systematically resolved?

Apply statistical tools:

  • Design of Experiments (DoE) : To identify critical variables (e.g., temperature, catalyst loading) .
  • Principal Component Analysis (PCA) : For multivariate data from HPLC or GC-MS .
  • Error Analysis : Quantify uncertainties in spectral data (e.g., NMR integration errors) .

Q. What role does crystal packing play in the stability of this compound derivatives?

X-ray studies of ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate reveal weak interactions (C–H⋯O, C–H⋯Cl) that stabilize the lattice. These interactions can be leveraged to design co-crystals for enhanced shelf-life .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

  • Replace toxic solvents (e.g., DCM) with ionic liquids or water-miscible alternatives .
  • Use microwave-assisted synthesis to reduce reaction time and energy consumption, as demonstrated in cyclohexenone derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.